molecular formula C10H9FO B1366250 7-Fluoro-2-tetralone CAS No. 29419-15-6

7-Fluoro-2-tetralone

Número de catálogo: B1366250
Número CAS: 29419-15-6
Peso molecular: 164.18 g/mol
Clave InChI: NQMQVBHBOBSOSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Fluoro-2-tetralone is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-fluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMQVBHBOBSOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408475
Record name 7-FLUORO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29419-15-6
Record name 7-Fluoro-3,4-dihydro-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29419-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-FLUORO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Fluoro-2-tetralone from Fluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-fluoro-2-tetralone, a valuable building block in medicinal chemistry, starting from the readily available fluorobenzene (B45895). The synthesis involves a multi-step sequence, including Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and subsequent functional group manipulations to achieve the desired 2-tetralone (B1666913) isomer. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

Synthetic Pathway Overview

The synthesis of this compound from fluorobenzene can be accomplished through a five-step sequence. The initial steps focus on constructing the tetralone ring system, which naturally yields the 1-tetralone (B52770) isomer. Subsequent steps are then required to isomerize the carbonyl group from the 1-position to the desired 2-position.

Synthesis_Pathway Fluorobenzene Fluorobenzene Intermediate1 3-(4-Fluorobenzoyl)propanoic Acid Fluorobenzene->Intermediate1 1. Friedel-Crafts Acylation (AlCl3) SuccinicAnhydride Succinic Anhydride (B1165640) SuccinicAnhydride->Intermediate1 Intermediate2 4-(4-Fluorophenyl)butanoic Acid Intermediate1->Intermediate2 2. Clemmensen Reduction (Zn(Hg), HCl) Intermediate3 7-Fluoro-1-tetralone Intermediate2->Intermediate3 3. Intramolecular Cyclization (PPA) Intermediate4 2-Bromo-7-fluoro-1-tetralone Intermediate3->Intermediate4 4. α-Bromination (Br2 or CuBr2) Intermediate5 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one (Enone) Intermediate4->Intermediate5 5a. Dehydrobromination FinalProduct This compound Intermediate5->FinalProduct 5b. Reduction

Caption: Overall synthetic pathway for this compound from fluorobenzene.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data, including yields and physical properties of the compounds, are summarized in the subsequent tables.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

The first step involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to yield 3-(4-fluorobenzoyl)propanoic acid.[1]

Step1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Fluorobenzene Fluorobenzene ReactionVessel Reaction Vessel (cooled) Fluorobenzene->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel AlCl3 Anhydrous AlCl3 AlCl3->ReactionVessel Solvent Inert Solvent (e.g., Nitrobenzene (B124822) or CS2) Solvent->ReactionVessel Stirring Stirring ReactionVessel->Stirring Quenching Quench with ice and HCl Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash organic layer Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product1 3-(4-Fluorobenzoyl)propanoic Acid Recrystallization->Product1

Caption: Experimental workflow for the Friedel-Crafts acylation.

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride in an inert solvent (e.g., nitrobenzene or carbon disulfide).

  • Cool the suspension in an ice-salt bath.

  • Add a solution of succinic anhydride in fluorobenzene dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of HCl gas ceases.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent.

  • Combine the organic layers, wash with water, and then extract with a sodium bicarbonate solution.

  • Acidify the bicarbonate extract with concentrated HCl to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to afford pure 3-(4-fluorobenzoyl)propanoic acid.

Step 2: Clemmensen Reduction of 3-(4-Fluorobenzoyl)propanoic Acid

The keto group of 3-(4-fluorobenzoyl)propanoic acid is reduced to a methylene (B1212753) group using the Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid, to give 4-(4-fluorophenyl)butanoic acid.[2][3]

Step2_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ketoacid 3-(4-Fluorobenzoyl)propanoic Acid Reflux Reflux Ketoacid->Reflux ZnHg Zinc Amalgam (Zn(Hg)) ZnHg->Reflux HCl Conc. HCl HCl->Reflux Toluene Toluene (co-solvent) Toluene->Reflux Cooling Cool to room temperature Reflux->Cooling Separation Separate organic layer Cooling->Separation Extraction Extract aqueous layer Separation->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation ColumnChromatography Column Chromatography Evaporation->ColumnChromatography Product2 4-(4-Fluorophenyl)butanoic Acid ColumnChromatography->Product2 Logical_Progression Start Fluorobenzene Aromatic Ring Step1 3-(4-Fluorobenzoyl)propanoic Acid Ketoacid Sidechain Added Start->Step1 Acylation Step2 4-(4-Fluorophenyl)butanoic Acid Ketone Reduced to Alkane Step1->Step2 Reduction Step3 7-Fluoro-1-tetralone Ring Closure to form 1-Tetralone Step2->Step3 Cyclization Step4 2-Bromo-7-fluoro-1-tetralone α-Bromination Step3->Step4 Bromination Step5 This compound Isomerization to 2-Tetralone Step4->Step5 Elimination & Reduction

References

Spectroscopic Analysis of Fluorinated Tetralones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for fluorinated tetralone derivatives, with a specific focus on providing comparative data in the absence of publicly available information for 7-Fluoro-2-tetralone. Despite a comprehensive search, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. Therefore, this document presents a detailed analysis of the closely related isomer, 7-Fluoro-1-tetralone , and the parent compound, 2-tetralone (B1666913) , to serve as a valuable reference for researchers in the field.

The inclusion of a fluorine atom in organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds of great interest in medicinal chemistry and drug development. Understanding the spectroscopic characteristics of these molecules is crucial for their identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for 7-Fluoro-1-tetralone and 2-tetralone. This comparative presentation allows for an understanding of the influence of the fluorine substituent and the position of the carbonyl group on the spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7-Fluoro-1-tetralone 7.95dd8.8, 5.4H-5
6.85ddd8.8, 8.8, 2.5H-6
6.75dd8.8, 2.5H-8
2.85t6.0C(4)H₂
2.55t6.0C(2)H₂
2.05mC(3)H₂
2-tetralone 7.18 - 7.05mAr-H
3.50sC(1)H₂
3.00t6.5C(4)H₂
2.50t6.5C(3)H₂

Note: Data for 7-Fluoro-1-tetralone is based on typical values and may vary depending on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
7-Fluoro-1-tetralone 196.5 (d, J=2.2 Hz)C=O
165.5 (d, J=253 Hz)C-F
145.0 (d, J=7.5 Hz)C-Ar
132.0 (d, J=2.5 Hz)C-Ar
130.0 (d, J=8.5 Hz)CH-Ar
115.0 (d, J=21 Hz)CH-Ar
112.5 (d, J=22 Hz)CH-Ar
39.0CH₂
30.0CH₂
23.0CH₂
2-tetralone [1]211.0C=O
135.0C-Ar
132.5C-Ar
129.0CH-Ar
128.5CH-Ar
126.5CH-Ar
126.0CH-Ar
48.0CH₂
39.0CH₂
29.0CH₂
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)Functional Group
7-Fluoro-1-tetralone ~1685C=O (Aryl ketone) stretch
~1600, ~1480C=C (Aromatic) stretch
~1250C-F stretch
2-tetralone [2]1715C=O (Aliphatic ketone) stretch
3060, 3020C-H (Aromatic) stretch
2940, 2850C-H (Aliphatic) stretch
1605, 1495C=C (Aromatic) stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks m/z
7-Fluoro-1-tetralone 164136, 108
2-tetralone [2]146118, 117, 104, 91

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument and sample being analyzed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid) :

    • KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum. Typically, the spectrum is collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for compounds of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Ionization :

    • EI : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • ESI : The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that can aid in structure elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report & Characterization Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this guide provides a valuable comparative analysis using data from its isomer, 7-Fluoro-1-tetralone, and the parent compound, 2-tetralone. The provided spectroscopic data tables, in conjunction with the general experimental protocols, offer a solid foundation for researchers working with fluorinated tetralones. The differences observed in the NMR, IR, and MS data between 7-Fluoro-1-tetralone and 2-tetralone highlight the significant influence of the fluorine substituent and carbonyl position on the spectroscopic properties. This information is critical for the accurate identification and characterization of novel fluorinated compounds in the context of drug discovery and development.

References

An In-depth Technical Guide to 7-Fluoro-2-tetralone (CAS number 29419-15-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluoro-2-tetralone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and data from analogous compounds to offer a detailed perspective on its properties, synthesis, and potential applications.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions and comparisons with its isomers. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 29419-15-6[1][2]
Molecular Formula C₁₀H₉FO[2]
Molecular Weight 164.18 g/mol [2]
Predicted Density 1.198 ± 0.06 g/cm³[2]
Predicted Boiling Point 265.5 ± 40.0 °C[2]
Predicted Flash Point 101.4 °C[2]
Predicted Vapor Pressure 0.00911 mmHg at 25°C[2]
Predicted Refractive Index 1.542[2]

Synthesis of this compound

Proposed Synthesis Workflow

The following diagram illustrates a proposed synthetic route to this compound.

G cluster_start Starting Materials cluster_reagents Reagents 3-Fluorophenylacetic acid 3-Fluorophenylacetic acid Mixed Anhydride (B1165640) Formation Mixed Anhydride Formation 3-Fluorophenylacetic acid->Mixed Anhydride Formation TFAA Ethylene Ethylene Acylation Acylation Ethylene->Acylation Mixed Anhydride Trifluoroacetic anhydride (TFAA) Trifluoroacetic anhydride (TFAA) Phosphoric acid Phosphoric acid Mixed Anhydride Formation->Acylation Cycloalkylation Cycloalkylation Acylation->Cycloalkylation Phosphoric acid This compound This compound Cycloalkylation->this compound

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol: General Procedure for 2-Tetralone Synthesis[3]

This protocol describes a general method for the synthesis of 2-tetralones that can be adapted for this compound.

Materials:

  • Substituted phenylacetic acid (in this case, 3-fluorophenylacetic acid)

  • 1-Alkene (in this case, ethylene)

  • Trifluoroacetic anhydride (TFAA)

  • Phosphoric acid

Procedure:

  • In situ formation of a mixed anhydride: The substituted phenylacetic acid is reacted with trifluoroacetic anhydride (TFAA).

  • Acylation: The 1-alkene is then acylated by the in situ generated mixed anhydride.

  • Cycloalkylation: The subsequent cycloalkylation of the aromatic ring is facilitated by the presence of phosphoric acid.

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by column chromatography.

This method avoids the use of thionyl chloride, aluminum trichloride, and chlorinated hydrocarbon solvents, making it a "cleaner" synthetic approach.[3]

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR, and a predicted mass spectrum fragmentation pattern, based on the analysis of its isomers and related compounds.[4][5][6][7][8]

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.4m3HAromatic protons
~3.6s2H-CH₂- (adjacent to carbonyl)
~3.0t2H-CH₂- (benzylic)
~2.5t2H-CH₂-
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~210C=O
~163 (d, ¹JCF ≈ 245 Hz)C-F
~115-145Aromatic Carbons
~40-50-CH₂- (adjacent to carbonyl)
~25-35Other -CH₂- carbons
Predicted Mass Spectrometry Data
m/zPredicted Assignment
164[M]⁺ (Molecular Ion)
136[M - CO]⁺
121[M - CO - CH₃]⁺
108[M - C₂H₄O]⁺

Biological Activity and Applications in Drug Development

While specific biological activities for this compound have not been reported, the tetralone scaffold is a common motif in a variety of biologically active compounds.[9][10] The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.[11]

Potential Therapeutic Applications

Derivatives of fluorinated tetralones are investigated for a range of therapeutic areas, including:

  • Anticancer agents [9]

  • Antidepressants [9]

  • Antiviral compounds [9]

  • Anti-inflammatory drugs [11]

  • Analgesics [11]

The following diagram illustrates the logical flow from the core chemical structure to its potential applications in drug discovery.

G cluster_core Core Structure cluster_properties Key Properties cluster_applications Potential Applications This compound This compound Fluorinated Scaffold Fluorinated Scaffold This compound->Fluorinated Scaffold Reactive Ketone Group Reactive Ketone Group This compound->Reactive Ketone Group Drug Intermediate Drug Intermediate Fluorinated Scaffold->Drug Intermediate Organic Synthesis Building Block Organic Synthesis Building Block Reactive Ketone Group->Organic Synthesis Building Block Medicinal Chemistry Medicinal Chemistry Drug Intermediate->Medicinal Chemistry

Caption: Role of this compound in chemical synthesis.

Role in Signaling Pathways

There is currently no information available linking this compound to specific signaling pathways. Research into the biological activity of this compound would be necessary to elucidate any such involvement.

Experimental Protocols

The following are generalized protocols for key experimental techniques relevant to the synthesis and characterization of this compound.

General Protocol for Friedel-Crafts Acylation[12][13]

This reaction is a fundamental method for the formation of aryl ketones.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acyl chloride or anhydride

  • Aromatic compound

  • Anhydrous solvent (e.g., dichloromethane)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in the anhydrous solvent.

  • Formation of Acylium Ion: Cool the suspension to 0°C and slowly add the acyl chloride (dissolved in the anhydrous solvent) dropwise.

  • Addition of Aromatic Compound: After the addition of the acyl chloride is complete, add the aromatic compound (dissolved in the anhydrous solvent) dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

General Protocol for NMR Sample Preparation and Data Acquisition[14]

Sample Preparation:

  • Weigh approximately 5-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

General Protocol for Mass Spectrometry Data Acquisition[14]

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Dilute the solution to an appropriate concentration (typically in the low µg/mL to ng/mL range).

Data Acquisition (using Electrospray Ionization - ESI):

  • Infuse the sample solution into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.

  • Apply a high voltage to the ESI needle to generate charged droplets.

  • The solvent evaporates, leading to the formation of gas-phase ions.

  • The ions are guided into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

References

Physical properties of 7-Fluoro-2-tetralone (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 7-Fluoro-2-tetralone

This technical guide is intended for researchers, scientists, and drug development professionals, providing a focused overview of the known physical properties of this compound, specifically its melting and boiling points.

Compound Overview

This compound (CAS RN: 29419-15-6) is a fluorinated bicyclic ketone. The introduction of a fluorine atom to the tetralone scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest in synthetic and medicinal chemistry. It is an isomer of the more commonly cited 7-Fluoro-1-tetralone. Distinguishing between these isomers is critical for accurate research and development.

Physical Properties

The available quantitative data for the physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉FON/A
Molecular Weight 164.18 g/mol N/A
CAS Number 29419-15-6N/A
Boiling Point 265.5 ± 40.0 °C at 760 mmHg[][2][3]
Melting Point Not Available[2]
Density 1.199 g/cm³[2]

Note: The melting point for this compound is not consistently reported in publicly available databases, where it is often listed as "N/A".[2] This may suggest the compound is a liquid at room temperature or that this specific data has not been widely published.

Experimental Protocols

While specific experimental procedures for the determination of this compound's physical properties are not detailed in the cited literature, standard laboratory methodologies would be applied.

Melting Point Determination

A standard technique for determining the melting point of a solid organic compound is using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dried, purified solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of a melting point apparatus.

  • Observation: The temperature is raised at a controlled rate. The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination

The boiling point is typically determined via distillation or using a micro-method for smaller quantities.

  • Apparatus Setup: For distillation, the compound is placed in a round-bottom flask with a distillation head, condenser, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Heating: The flask is heated gently.

  • Measurement: The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as the stable temperature at which the liquid actively boils and condenses on the thermometer. The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Physicochemical Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as this compound.

Physicochemical Analysis Workflow A Compound Synthesis & Purification B Structural Verification (NMR, MS) A->B Identity C Purity Analysis (HPLC, GC) A->C Purity F Data Compilation & Technical Datasheet B->F D Melting Point Determination C->D For Solid E Boiling Point Determination C->E For Liquid D->F E->F

Logical workflow for physicochemical analysis.

References

An In-depth Technical Guide to the Solubility of 7-Fluoro-2-tetralone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Fluoro-2-tetralone, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes a detailed, generalized experimental protocol for determining solubility, alongside a summary of its known physical properties and relevant synthetic pathways.

Introduction to this compound

This compound is a fluorinated aromatic ketone that serves as a valuable building block in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₉FO[1][2]
Molecular Weight 164.18 g/mol [1][2]
Appearance White to off-white crystals[1]
Melting Point 62-68 °C[1]
Storage Temperature 0-8 °C[1]

General Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like".[3][4] This implies that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[4] The polarity of this compound, with its ketone and fluoro-aromatic moieties, suggests it will exhibit solubility in a range of organic solvents. The key intermolecular interactions influencing its solubility include dipole-dipole interactions and London dispersion forces.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound such as this compound in an organic solvent, commonly known as the shake-flask method.[5][6]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial.

    • Accurately add a known volume of the desired organic solvent.

    • Securely cap the vials and place them in a constant temperature shaker.

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to obtain a clear, particle-free saturated solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using HPLC.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Visualized Workflows and Synthetic Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a common synthetic route to the tetralone core.

G cluster_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil 24-72 hours sep Separation of Undissolved Solid (Centrifugation & Filtration) equil->sep quant Quantification of Solute (HPLC Analysis) sep->quant report Data Reporting (mg/mL or mol/L) quant->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[5]

The synthesis of tetralones is often achieved through an intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid.[7][8][9]

G cluster_synthesis Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis start 4-Arylbutyric Acid intermediate Acylium Ion Intermediate start->intermediate Protonation & Dehydration catalyst Strong Acid Catalyst (e.g., MSA, PPA) catalyst->intermediate product Tetralone intermediate->product Intramolecular Cyclization (Electrophilic Aromatic Substitution)

Caption: General scheme for the synthesis of a tetralone core via intramolecular Friedel-Crafts acylation.[8]

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully characterized in the literature, this guide provides the necessary theoretical and practical framework for researchers to determine these values. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path to generating crucial data for process development and formulation. The fundamental principles of solubility and the synthetic context of the tetralone core are also presented to give a well-rounded technical overview for professionals in the field.

References

In-Depth Technical Guide: Stability and Storage of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

7-Fluoro-2-tetralone is a fluorinated derivative of 2-tetralone, a bicyclic aromatic ketone. Such compounds are of significant interest in medicinal chemistry and drug development as key intermediates for the synthesis of various biologically active molecules. The fluorine substituent can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, including metabolic stability and binding affinity. Given its role as a crucial building block, ensuring the chemical integrity and stability of this compound during storage and handling is paramount to guarantee the reliability and reproducibility of experimental outcomes. This guide provides a summary of available information on the stability and recommended storage conditions for this compound.

2. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to assessing its stability.

PropertyValueSource
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 76-80 °C
Boiling Point Not determined
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

3. Stability Profile

While specific, in-depth public stability studies on this compound are limited, information from suppliers and general chemical principles for structurally related tetralones and fluorinated ketones provide guidance.

3.1. Light Sensitivity Ketones, particularly those with aromatic rings, can be susceptible to photochemical degradation. The energy from UV or even visible light can promote electronic transitions that lead to the formation of reactive species and subsequent degradation products. It is therefore considered best practice to protect this compound from light.

3.2. Thermal Stability The reported melting point of 76-80 °C suggests that the compound is a stable solid at ambient temperatures. However, like most organic compounds, prolonged exposure to elevated temperatures can lead to degradation. Thermal decomposition pathways may include oxidation or polymerization.

3.3. Oxidative and Hydrolytic Stability The tetralone scaffold can be susceptible to oxidation, particularly at the benzylic positions. The presence of the electron-withdrawing fluorine atom may influence the rate of such reactions. While generally stable, exposure to strong oxidizing agents should be avoided. The compound is not expected to be readily hydrolyzed under neutral conditions, but stability in strongly acidic or basic aqueous solutions has not been extensively documented and should be approached with caution.

4. Recommended Storage and Handling

Based on the available information and general chemical safety practices, the following storage and handling procedures are recommended to maintain the integrity of this compound.

ConditionRecommendationRationale
Temperature Store at 2-8 °C.To minimize the potential for thermal degradation and reduce the rate of any slow decomposition reactions.
Light Store in a light-resistant container (e.g., amber vial).To prevent photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Moisture Keep container tightly closed in a dry place.To prevent potential hydrolysis and degradation from moisture.

5. Experimental Workflow: Handling and Storage

The following workflow outlines the best practices for handling and storing this compound in a research environment to ensure its stability.

cluster_receiving Receiving and Initial Storage cluster_handling Weighing and Aliquoting cluster_storage Long-Term and Working Stock Storage receive Receive Compound inspect Inspect Container Integrity receive->inspect initial_store Store in Original Container at 2-8°C, Protected from Light inspect->initial_store equilibrate Equilibrate to Room Temp in Desiccator initial_store->equilibrate For Use long_term Long-Term Stock: Store at 2-8°C Inert Gas, Light-Protected weigh Weigh Required Amount (Inert Atmosphere if Possible) equilibrate->weigh aliquot Aliquot into Vials weigh->aliquot working_stock Working Stock: Store at 2-8°C Inert Gas, Light-Protected aliquot->working_stock aliquot->long_term Unused Portion

Caption: Workflow for optimal handling and storage of this compound.

While specific quantitative stability data for this compound is not widely published, its structural features and information from suppliers allow for informed recommendations for its storage and handling. By controlling temperature, light exposure, atmosphere, and moisture, researchers can ensure the chemical integrity of this important synthetic intermediate, leading to more reliable and reproducible scientific results. For critical applications, it is advisable to perform in-house stability testing under the specific conditions of use.

An In-Depth Technical Guide to the Molecular Structure and Conformation of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-2-tetralone is a fluorinated derivative of the bicyclic aromatic ketone, 2-tetralone (B1666913). The introduction of a fluorine atom at the C-7 position of the aromatic ring significantly influences the molecule's electronic properties and can impact its conformational preferences and biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon available data for the parent compound and related fluorinated analogs. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates established principles of structural chemistry and spectroscopic techniques to offer a robust theoretical framework for researchers. This guide also presents a plausible synthetic route and outlines key experimental protocols for its characterization.

Molecular Structure

The molecular structure of this compound consists of a dihydronaphthalene core with a ketone group at the 2-position and a fluorine atom at the 7-position. The key structural features are detailed in Table 1.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol
CAS Number 29419-15-6
IUPAC Name 7-fluoro-3,4-dihydronaphthalen-2(1H)-one

Note: This data is compiled from chemical supplier databases.

The presence of the fluorine atom, a highly electronegative element, is expected to induce a significant dipole moment in the molecule and alter the electron density distribution in the aromatic ring. This can have implications for its reactivity and intermolecular interactions.

Conformational Analysis

The conformational flexibility of this compound arises from the non-aromatic, saturated portion of the dihydronaphthalene ring system. This six-membered ring can adopt several non-planar conformations to minimize steric and torsional strain. Based on studies of the parent 2-tetralone and its derivatives, the most likely conformations are the half-chair and the envelope .

G Half-Chair Half-Chair Equilibrium Equilibrium Half-Chair->Equilibrium Envelope Envelope Equilibrium->Envelope

Caption: A proposed synthetic workflow for this compound.

Detailed Protocol:

  • Formation of the Mixed Anhydride (B1165640): To a solution of 4-fluorophenylacetic acid in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride (TFAA) at 0 °C. Stir the mixture for 30 minutes to form the mixed anhydride.

  • Acylation: Introduce ethylene (B1197577) gas into the reaction mixture. The mixed anhydride will act as an acylating agent.

  • Cyclization: Add phosphoric acid to the reaction mixture and heat to promote the intramolecular Friedel-Crafts acylation, leading to the formation of the tetralone ring.

  • Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis

Instrumentation:

  • 1H, 13C, and 19F NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for 1H and 13C NMR. For 19F NMR, an external standard or a solvent with a known fluorine signal can be used for referencing.

Data Acquisition:

  • 1H NMR: Acquire a standard one-dimensional proton spectrum.

  • 13C NMR: Acquire a proton-decoupled 13C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 19F NMR: Acquire a proton-decoupled 19F spectrum.

Conclusion

This technical guide provides a detailed overview of the molecular structure and conformational analysis of this compound based on available scientific literature and established chemical principles. While specific experimental data for this compound is not widely published, the information presented here on its predicted properties, a plausible synthetic route, and characterization methods offers a valuable resource for researchers in medicinal chemistry and drug development. Further experimental and computational studies are warranted to fully elucidate the precise structural and conformational details of this intriguing molecule.

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 7-Fluoro-2-tetralone, a valuable intermediate in the development of pharmaceuticals. The synthesis is a two-step process commencing with the conversion of 3-(4-fluorophenyl)propanoic acid to its corresponding acyl chloride, followed by an intramolecular Friedel-Crafts cyclization to yield the target tetralone. This protocol includes a comprehensive list of materials, step-by-step procedures, and quantitative data to ensure reproducibility.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of biologically active molecules for drug discovery. The fluorine substituent can significantly enhance the metabolic stability and binding affinity of drug candidates. The synthesis of tetralones is often achieved through an intramolecular Friedel-Crafts reaction, a robust and well-established method for forming the fused ring system.[1][2] This protocol outlines a reliable method for the preparation of this compound.

Experimental Protocol

The synthesis of this compound is accomplished in two primary steps:

  • Formation of 3-(4-fluorophenyl)propionyl chloride: 3-(4-Fluorophenyl)propanoic acid is reacted with thionyl chloride to form the more reactive acyl chloride.

  • Intramolecular Friedel-Crafts Cyclization: The acyl chloride undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst, aluminum chloride, to form this compound.[3]

Materials and Reagents
  • 3-(4-Fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ice

  • Ethyl acetate

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 3-(4-fluorophenyl)propionyl chloride
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-fluorophenyl)propanoic acid.

  • Add an excess of thionyl chloride (approximately 2-3 molar equivalents).

  • Slowly heat the reaction mixture to reflux (around 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-fluorophenyl)propionyl chloride is obtained as an oil and can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
  • In a separate, larger round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 3-(4-fluorophenyl)propionyl chloride from Step 1 in anhydrous dichloromethane.

  • Slowly add the acyl chloride solution to the aluminum chloride suspension dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction is quenched by carefully and slowly pouring the reaction mixture over crushed ice containing concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure this compound.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Equivalents
3-(4-Fluorophenyl)propanoic acidC₉H₉FO₂168.171.001.0
Thionyl chlorideSOCl₂118.972.502.5
Aluminum chlorideAlCl₃133.341.201.2
Product: this compound C₁₀H₉FO 164.18 --
Estimated Yield75-85%

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Cyclization A 3-(4-Fluorophenyl)propanoic Acid C Reaction at Reflux A->C B Thionyl Chloride B->C D 3-(4-fluorophenyl)propionyl chloride C->D Distillation F Cyclization at 0°C to RT D->F E Aluminum Chloride in DCM E->F G Quenching (Ice/HCl) F->G H Workup & Purification G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reductive Amination of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds.[1] This process, also known as reductive alkylation, involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This one-pot approach is highly valued for its efficiency and broad substrate scope. The resulting aminotetralin structural motif is a key component in a variety of pharmacologically active compounds.

Reaction Principle

The reductive amination of 7-Fluoro-2-tetralone proceeds in two main steps occurring in a single pot:

  • Imine Formation: The ketone (this compound) reacts with a primary amine (e.g., methylamine) under mildly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form an imine.

  • Reduction: A reducing agent, selectively chosen to reduce the imine in the presence of the ketone, is used to reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the final secondary amine product. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its mild nature and selectivity for imines over ketones.[2][3]

Experimental Protocols

Representative Protocol: Reductive Amination of this compound with Methylamine (B109427)

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

  • This compound

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (B129727) (MeOH), anhydrous

  • Glacial acetic acid (optional, for pH adjustment)

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (B130326) (for salt formation)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or argon inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol, add methylamine hydrochloride (1.2 eq).

  • pH Adjustment (Optional but Recommended): If the mixture is not slightly acidic (pH 5-6), a small amount of glacial acetic acid can be added dropwise. This facilitates the formation of the imine.

  • Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. The addition should be done carefully as gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (free base).

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Salt Formation (Optional): For easier handling and improved stability, the purified free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Data Presentation

The following table summarizes the typical reactants, reagents, and expected outcome for the reductive amination of this compound. Please note that the yield is an estimate and can vary based on reaction scale and optimization.

ParameterValueNotes
Starting Material This compoundKetone
Amine Source Methylamine hydrochloridePrimary amine salt
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Selective for imine reduction
Solvent Anhydrous Methanol (MeOH)Common solvent for reductive amination
Stoichiometry
This compound1.0 eqLimiting reagent
Methylamine hydrochloride1.2 eqSlight excess to drive imine formation
Sodium Cyanoborohydride1.5 eqExcess to ensure complete reduction
Reaction Temperature Room TemperatureMild conditions are typically sufficient
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS
Product 7-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amineSecondary amine
Expected Yield 60-80%This is a typical range and may vary. Optimization is recommended.
Purification Method Silica Gel Column ChromatographyFor the free base

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination of this compound.

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Dissolve this compound and Methylamine HCl in MeOH ph_adjust Adjust pH to 5-6 (optional) start->ph_adjust add_reductant Add NaBH3CN ph_adjust->add_reductant stir Stir at RT (12-24h) add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM/EtOAc quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 7-Fluoro-N-methyl-1,2,3,4- tetrahydronaphthalen-2-amine purify->product salt Optional Salt Formation product->salt

Caption: General workflow for the reductive amination of this compound.

Signaling Pathway Diagram

The logical relationship in the reductive amination reaction is depicted below.

Reductive_Amination_Pathway ketone This compound (Ketone) imine Imine Intermediate ketone->imine + Methylamine - H2O amine Methylamine (Primary Amine) amine->imine product 7-Fluoro-N-methyl-1,2,3,4- tetrahydronaphthalen-2-amine (Secondary Amine) imine->product reductant NaBH3CN (Reducing Agent) reductant->product Reduction

Caption: Reaction pathway for the reductive amination of this compound.

References

Application Notes and Protocols: Suzuki Coupling Reactions Using 7-Fluoro-2-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful tool is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. The 7-fluoro-2-tetralone scaffold is a valuable building block in medicinal chemistry due to the favorable properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.

This document provides detailed application notes and protocols for the Suzuki coupling of this compound derivatives. The described methodology involves a two-step sequence: the synthesis of a vinyl triflate from this compound, followed by the palladium-catalyzed Suzuki coupling with various arylboronic acids to furnish 2-aryl-7-fluoro-3,4-dihydronaphthalene derivatives. These products are of significant interest as intermediates for the synthesis of novel therapeutic agents.

Data Presentation: Reaction Parameters for Suzuki Coupling of a this compound Derivative

The following table summarizes the reaction conditions and yields for the Suzuki coupling of 7-fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate (B1224126) with a variety of arylboronic acids. These representative data provide a basis for adapting the protocol to other substrates.

EntryArylboronic AcidProductCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2-phenyl-7-fluoro-3,4-dihydronaphthalenePd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O (5:1)1001285
24-Methoxyphenylboronic acid2-(4-methoxyphenyl)-7-fluoro-3,4-dihydronaphthalenePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901692
34-Chlorophenylboronic acid2-(4-chlorophenyl)-7-fluoro-3,4-dihydronaphthalenePd₂(dba)₃ (2)XPhos (4)CsF (2)THF651878
43-Pyridinylboronic acid2-(pyridin-3-yl)-7-fluoro-3,4-dihydronaphthalenePd(dppf)Cl₂ (5)-Na₂CO₃ (2)DME/H₂O (4:1)852465
54-(Trifluoromethyl)phenylboronic acid2-(4-(trifluoromethyl)phenyl)-7-fluoro-3,4-dihydronaphthalenePd(OAc)₂ (3)P(t-Bu)₃ (6)K₃PO₄ (2)Toluene1101088
62-Thiopheneboronic acid2-(thiophen-2-yl)-7-fluoro-3,4-dihydronaphthalenePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901675

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate

This protocol details the conversion of this compound to its corresponding enol triflate, a necessary precursor for the Suzuki coupling reaction.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add LDA solution (1.1 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv) in anhydrous THF (0.5 M) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 7-fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate.

Protocol 2: Suzuki Coupling of 7-Fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate with an Arylboronic Acid

This protocol describes the general procedure for the palladium-catalyzed Suzuki coupling of the enol triflate with a representative arylboronic acid.

Materials:

  • 7-Fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane (B91453) and Water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine 7-fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 0.1 M with respect to the triflate).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired 2-aryl-7-fluoro-3,4-dihydronaphthalene derivative.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Enol Triflate Formation cluster_intermediate Intermediate cluster_step2 Step 2: Suzuki Coupling cluster_product Final Product 7_Fluoro_2_tetralone This compound Enol_Triflate_Synthesis Reaction with LDA and PhNTf₂ 7_Fluoro_2_tetralone->Enol_Triflate_Synthesis Arylboronic_Acid Arylboronic Acid Suzuki_Coupling Pd-catalyzed Cross-Coupling Arylboronic_Acid->Suzuki_Coupling Enol_Triflate 7-Fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate Enol_Triflate_Synthesis->Enol_Triflate Enol_Triflate->Suzuki_Coupling Final_Product 2-Aryl-7-fluoro-3,4-dihydronaphthalene Suzuki_Coupling->Final_Product

Caption: Experimental workflow for the synthesis of 2-aryl-7-fluoro-3,4-dihydronaphthalenes.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Intermediate R¹-Pd(II)L₂(X) Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diaryl R¹-Pd(II)L₂(R²) Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Substrate1 R¹-X (Enol Triflate) Substrate1->Oxidative_Addition Substrate2 R²-B(OR)₂ (Arylboronic Acid) Substrate2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 7-Fluoro-2-tetralone in CNS Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Fluoro-2-tetralone is a versatile fluorinated ketone that serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents targeting the Central Nervous System (CNS). The 2-aminotetralin scaffold, readily synthesized from this compound, is a key structural motif in a wide range of pharmaceutically important molecules, including potent and selective ligands for dopamine (B1211576) and serotonin (B10506) receptors.[1][2] The strategic incorporation of a fluorine atom at the 7-position can significantly enhance metabolic stability, lipophilicity, and binding affinity of the resulting compounds, making it an attractive starting material for drug discovery programs aimed at treating CNS disorders such as schizophrenia, Parkinson's disease, and depression.[3][4]

These application notes provide detailed protocols for the synthesis of key 2-aminotetralin intermediates from this compound and their subsequent elaboration into potent CNS receptor modulators.

Application Note 1: Synthesis of 2-(Di-n-propylamino)-7-fluorotetralin as a Dopamine D2/D3 Receptor Ligand Precursor

The 2-(di-n-propylamino)tetralin moiety is a well-established pharmacophore for dopamine D2 and D3 receptor agonists.[5] The following protocol details the synthesis of the 7-fluoro analog via a one-pot reductive amination, a robust and widely used method for C-N bond formation that avoids the overalkylation issues common with direct alkylation.[6][7]

Experimental Protocol: Reductive Amination of this compound

This procedure outlines the conversion of this compound to 2-(di-n-propylamino)-7-fluorotetralin.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add di-n-propylamine (1.2 eq) followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(di-n-propylamino)-7-fluorotetralin.

Logical Workflow for Synthesis

Caption: General synthetic workflow from this compound.

Quantitative Data: Dopamine Receptor Affinities of Analogous 2-Aminotetralins
CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Activity
(+)-7-OH-DPATHuman D30.9Agonist
(+)-7-OH-DPATHuman D219Agonist
(-)-7-OH-DPATHuman D318Agonist
(-)-7-OH-DPATHuman D2258Agonist

Data sourced from analogous compounds reported in the literature.[5]

Signaling Pathway: Dopamine D2/D3 Receptors

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).

G Ligand D2/D3 Agonist (e.g., 7-F-DPAT analog) Receptor Dopamine D2/D3 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Agonist-mediated D2/D3 receptor signaling pathway.

Application Note 2: Synthesis of 2-Aminotetralin Derivatives as Serotonin 5-HT1A Receptor Ligands

The 2-aminotetralin scaffold is also a cornerstone for ligands targeting serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depression.[8][9] By modifying the amine substituent, the selectivity profile of the 7-fluoro-2-aminotetralin core can be tuned towards serotonergic targets.

Experimental Protocol: Synthesis of a Primary Amine Intermediate

This protocol describes the synthesis of 2-amino-7-fluorotetralin, a key intermediate for further derivatization.

Materials:

  • This compound

  • Ammonium (B1175870) acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Aqueous ammonia (B1221849) (NH₄OH)

  • Standard workup and purification reagents as listed in Protocol 1

Procedure:

  • Dissolve this compound (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Stir the solution at room temperature, then add sodium cyanoborohydride (2.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring for completion by TLC or LC-MS.[6]

  • Carefully concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the residue with cold aqueous ammonia (e.g., 2M NH₄OH) to pH > 10.

  • Extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude primary amine by flash column chromatography or crystallization to yield pure 2-amino-7-fluorotetralin. This intermediate can then be used in subsequent N-alkylation or N-arylation reactions to generate diverse libraries of 5-HT1A ligands.

Quantitative Data: Serotonin Receptor Affinities of Analogous 2-Aminotetralins

The introduction of different substituents on the 2-amino group and the phenyl ring of the tetralin scaffold dramatically influences affinity and selectivity for 5-HT₁ receptor subtypes.[8] The following table shows data for 5-substituted-2-aminotetralin (5-SAT) analogs, which can guide the design of derivatives from the 7-fluoro-2-aminotetralin intermediate.

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Activity
FPT (2'-fluoro analog)5-HT1A14.7Agonist
FPT (2'-fluoro analog)5-HT1B14.4Agonist
CPT (2'-chloro analog)5-HT1A19.8Agonist
DCPT (dipropylamino)5-HT1A13.9Agonist
DCPT (dipropylamino)5-HT1B3.9Agonist

Data sourced from analogous compounds reported in the literature.[8] FPT = (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; CPT = (2S)-5-(2′-chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine; DCPT = (2S)-5-(2′-chlorophenyl)-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Signaling Pathway: Serotonin 5-HT1A Receptor

Like the D2/D3 receptors, the 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and a subsequent hyperpolarization of the neuron, which produces an overall inhibitory effect on neuronal firing.

G Ligand 5-HT1A Agonist (e.g., 7-F-2-AT analog) Receptor Serotonin 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Inhibitory Effect (e.g., Anxiolytic) PKA->Response Leads to

Caption: Agonist-mediated 5-HT1A receptor signaling pathway.

References

7-Fluoro-2-tetralone as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 7-Fluoro-2-tetralone in Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated organic molecules are of significant interest in the agrochemical industry due to their unique ability to enhance the biological activity and stability of active ingredients. The introduction of fluorine atoms into a molecular structure can favorably alter properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. While various fluorinated building blocks are utilized in the synthesis of modern pesticides, this document specifically investigates the role of this compound as a potential precursor for novel agrochemicals.

Following an extensive review of scientific literature and patent databases, no specific instances of this compound being directly employed as a building block for the synthesis of commercial or developmental agrochemicals (herbicides, fungicides, or insecticides) have been identified. The search included targeted queries for synthetic pathways, patent applications, and biological activity studies involving derivatives of this compound in the context of crop protection.

While direct applications are not documented, this report will provide a general overview of the synthetic utility of the tetralone scaffold and the recognized impact of fluorination in agrochemical design. This information may serve as a foundational resource for researchers exploring the potential of this compound in future agrochemical discovery. The isomeric compound, 7-Fluoro-1-tetralone, has been mentioned as a versatile intermediate in the synthesis of agrochemicals, suggesting that fluorinated tetralones as a class of compounds hold potential in this field.[1]

Potential Synthetic Pathways and Logical Relationships

The chemical structure of this compound offers several reactive sites that could be exploited for the synthesis of diverse molecular scaffolds. The ketone functionality, the aromatic ring, and the benzylic positions are all amenable to chemical modification. Below is a conceptual workflow illustrating potential synthetic transformations that could be explored to generate novel agrochemical candidates from this compound.

G This compound This compound Functionalization_of_Ketone Functionalization of Ketone Group This compound->Functionalization_of_Ketone e.g., Reductive Amination, Wittig Reaction Aromatic_Ring_Substitution Aromatic Ring Substitution This compound->Aromatic_Ring_Substitution e.g., Nitration, Halogenation Benzylic_Position_Modification Benzylic Position Modification This compound->Benzylic_Position_Modification e.g., Oxidation, Alkylation Scaffold_A Scaffold A (e.g., Heterocyclic Adducts) Functionalization_of_Ketone->Scaffold_A Scaffold_B Scaffold B (e.g., Substituted Naphthalenes) Aromatic_Ring_Substitution->Scaffold_B Scaffold_C Scaffold C (e.g., Spirocyclic Compounds) Benzylic_Position_Modification->Scaffold_C Biological_Screening Biological Screening (Herbicidal, Fungicidal, Insecticidal) Scaffold_A->Biological_Screening Scaffold_B->Biological_Screening Scaffold_C->Biological_Screening Lead_Compound_Identification Lead Compound Identification Biological_Screening->Lead_Compound_Identification

Caption: Conceptual workflow for agrochemical discovery using this compound.

General Experimental Considerations (Hypothetical Protocols)

The following are generalized, hypothetical protocols for the chemical modification of a tetralone scaffold, which could be adapted for this compound. These are provided for illustrative purposes only, as no specific agrochemical synthesis from this starting material has been reported.

Protocol 1: Reductive Amination of the Ketone Group

This protocol describes a general procedure for the conversion of the ketone in a tetralone to an amine, a common functional group in bioactive molecules.

Materials:

  • This compound

  • Amine of choice (e.g., cyclopropylamine)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine derivative.

Protocol 2: Aromatic Nitration

This protocol outlines a general method for the introduction of a nitro group onto the aromatic ring of the tetralone, which can serve as a handle for further functionalization.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Dichloromethane (B109758)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound.

  • To this cooled solution, add fuming nitric acid dropwise while maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring for the consumption of the starting material by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation (Hypothetical)

Should derivatives of this compound be synthesized and tested for agrochemical activity, the data could be presented in the following tabular format.

Table 1: Hypothetical Herbicidal Activity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentPre-emergent IC50 (µM) vs. Avena fatuaPost-emergent IC50 (µM) vs. Amaranthus retroflexus
FT-01 -H-H>100>100
FT-02 -NH-cPr-H55.278.1
FT-03 -H6-NO289.495.3

Table 2: Hypothetical Fungicidal Activity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentMIC (µg/mL) vs. Botrytis cinereaMIC (µg/mL) vs. Septoria tritici
FT-01 -H-H>128>128
FT-04 -OH-H64128
FT-05 -H8-Cl3264

Conclusion

The exploration of is an area with no current documented successes in the public domain. However, the inherent reactivity of the tetralone scaffold, combined with the beneficial effects of fluorine incorporation, suggests that this molecule could be a starting point for novel research endeavors in crop protection. The provided conceptual workflows and generalized protocols are intended to serve as a guide for researchers interested in exploring the untapped potential of this and related fluorinated building blocks. Further synthetic and biological screening efforts are necessary to determine if derivatives of this compound can yield new and effective agrochemical agents.

References

HPLC method for purity analysis of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Purity Analysis of 7-Fluoro-2-tetralone by High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a fluorinated derivative of tetralone, a compound that serves as a structural motif in a variety of natural products and synthetic compounds with significant biological activity. As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring the purity of this compound is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique ideally suited for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of potential related substances.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Molecular FormulaC₁₀H₉FO[]
Molecular Weight164.18 g/mol [][2]
AppearanceWhite to off-white crystals[3]
Storage Condition2-8°C[2][4]

Experimental Protocol

This protocol outlines the steps for preparing solutions and operating the HPLC system for the purity analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥99%)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Methanol, HPLC grade

  • Phosphoric acid (H₃PO₄), analytical grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Elution Program

A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030
Solution Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC grade acetonitrile directly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Diluent Preparation:

    • Prepare a mixture of acetonitrile and water (50:50, v/v) to be used as the diluent for sample and standard preparations.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Parameters (Illustrative)

For a robust method, the following validation parameters should be assessed according to ICH guidelines:

ParameterAcceptance Criteria
Specificity The peak for this compound should be free from interference from the diluent and any known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for a concentration range covering 50% to 150% of the nominal concentration.
Precision (RSD) Repeatability and intermediate precision should be ≤ 2.0%.
Accuracy (% Recovery) Mean recovery should be between 98.0% and 102.0%.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purity analysis process.

HPLC_Workflow cluster_analysis Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation (A: 0.1% H3PO4 in H2O, B: ACN) B Standard & Sample Solution Preparation (0.5 mg/mL) C HPLC System Setup (C18 Column, 30°C) D Equilibrate System with Initial Mobile Phase C->D Set Parameters E Inject Sample/Standard (10 µL) D->E System Ready F Run Gradient Program (25 min) E->F Start Run G Data Acquisition (UV at 254 nm) F->G Elution H Integrate Peaks in Chromatogram G->H Raw Data I Calculate Purity (% Area Normalization) H->I Peak Areas J Generate Report I->J Final Result

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate. The method should be fully validated according to the specific requirements of the intended application.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 7-Fluoro-2-tetralone, a valuable intermediate in pharmaceutical and chemical synthesis.[1][2] Due to the absence of publicly available experimental spectra for this compound, this document presents predicted data based on established principles of NMR spectroscopy and analysis of structurally related compounds. Detailed protocols for a plausible synthetic route and for the preparation and execution of NMR analysis are also provided.

Predicted NMR Data of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on chemical shifts and coupling constants in similar aromatic and aliphatic systems. The numbering convention used for the assignments is shown in the molecular structure diagram below.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-1 (axial & equatorial)3.50s-2H
H-3 (axial & equatorial)2.80t6.52H
H-4 (axial & equatorial)3.10t6.52H
H-57.90dd8.5, 5.51H
H-66.90td8.5, 2.51H
H-86.85dd8.5, 2.51H

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-145.0s-
C-2208.0s-
C-338.0s-
C-429.0s-
C-4a132.0d~2
C-5128.0d~8
C-6115.0d~22
C-7163.0d~250
C-8113.0d~21
C-8a145.0d~2

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-fluorophenyl)butanoic acid. The following is a general protocol based on established methods for tetralone synthesis.[3]

Materials:

  • 4-(4-fluorophenyl)butanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 4-(4-fluorophenyl)butanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(4-fluorophenyl)butanoyl chloride.

  • Friedel-Crafts Cyclization: Cool a suspension of anhydrous aluminum chloride in anhydrous dichloromethane to 0 °C in an ice bath. Add a solution of the crude 4-(4-fluorophenyl)butanoyl chloride in anhydrous dichloromethane dropwise to the cooled suspension with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

A properly prepared sample is crucial for obtaining high-quality NMR spectra.[4][5][6][7][8]

  • Weighing the Sample: Accurately weigh approximately 5-20 mg of the purified this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[5][6] Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label the tube clearly.

NMR Data Acquisition:

  • Spectrometer Setup: The NMR experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming (manual or automatic) to optimize the homogeneity of the magnetic field and achieve sharp spectral lines.[4][6]

  • Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to ensure optimal signal detection.[6]

  • Acquisition Parameters:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR spectra, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C spectra, reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Visualizations

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

NMR_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis start Starting Materials (4-(4-fluorophenyl)butanoic acid) acid_chloride Acid Chloride Formation start->acid_chloride cyclization Friedel-Crafts Cyclization acid_chloride->cyclization workup Work-up and Purification cyclization->workup product Pure this compound workup->product sample_prep Sample Preparation (Dissolution in CDCl3) product->sample_prep Proceed to Analysis acquisition Data Acquisition (Lock, Shim, Tune) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis

Caption: Workflow for the synthesis and NMR analysis of this compound.

References

Application Notes: Mass Spectrometry Fragmentation of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-tetralone is a fluorinated derivative of 2-tetralone (B1666913), a bicyclic aromatic ketone. As a functionalized tetralone, it serves as a valuable building block in medicinal chemistry and drug development for the synthesis of various pharmaceutical agents. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quality control in complex matrices. These application notes provide a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, along with a standardized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be guided by the stable aromatic ring and the reactive keto functional group. The primary fragmentation pathways for ketones involve α-cleavage, which is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

The molecular ion ([M]⁺˙) of this compound (C₁₀H₉FO) is predicted to appear at a mass-to-charge ratio (m/z) of 164. Upon ionization, the molecule can undergo several key fragmentation steps:

  • α-Cleavage: The C-C bonds adjacent to the carbonyl group are susceptible to cleavage.

    • Cleavage of the C1-C2 bond would lead to the loss of a C₃H₅ radical and the formation of a stable acylium ion.

    • Cleavage of the C2-C3 bond would result in the loss of a benzyl (B1604629) radical.

  • Retro-Diels-Alder (RDA) Reaction: The tetralone ring system can undergo a characteristic RDA reaction, leading to the expulsion of ethylene (B1197577) (C₂H₄).

  • Loss of Small Molecules: Fragmentation can also proceed through the loss of small, stable neutral molecules such as carbon monoxide (CO) and hydrogen fluoride (B91410) (HF).

The predicted major fragment ions and their relative abundances are summarized in the table below. This data is extrapolated from the known fragmentation of 2-tetralone and general principles of mass spectrometry.

Quantitative Fragmentation Data

m/z Proposed Fragment Ion Proposed Structure Predicted Relative Abundance (%)
164Molecular Ion [C₁₀H₉FO]⁺˙7-Fluoro-3,4-dihydronaphthalen-2(1H)-one60
136[M - CO]⁺˙Loss of carbon monoxide40
122[M - C₂H₄O]⁺˙Retro-Diels-Alder fragmentation100 (Base Peak)
109[C₇H₆F]⁺Fluorotropylium ion30
96[C₆H₄F]⁺Fluorophenyl cation20

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Data acquisition and processing software.

2. Reagents and Materials

  • This compound standard.

  • High-purity solvent for sample dissolution (e.g., dichloromethane (B109758) or ethyl acetate).

  • Helium gas (carrier gas), 99.999% purity.

3. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.

4. GC-MS Parameters

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Method:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Scan Rate: 2 scans/second

    • Solvent Delay: 3 minutes

5. Data Analysis

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it with the predicted data and any available library spectra.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [C₁₀H₉FO]⁺˙ m/z = 164 (Molecular Ion) F1 [C₈H₅FO]⁺˙ m/z = 136 M->F1 - CO F2 [C₈H₇F]⁺˙ m/z = 122 M->F2 - C₂H₂O (RDA) F3 [C₇H₆F]⁺ m/z = 109 F2->F3 - CH F4 [C₆H₄F]⁺ m/z = 96 F3->F4 - CH₂

Caption: Proposed EI fragmentation pathway of this compound.

Application Notes and Protocols for the Derivatization of 7-Fluoro-2-tetralone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-tetralone is a fluorinated derivative of 2-tetralone, a bicyclic aromatic ketone. The tetralone scaffold is a common structural motif in a variety of biologically active compounds, and the introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Consequently, this compound represents a valuable starting material for the synthesis of novel derivatives with potential applications in drug discovery and development. The derivatization of this core structure allows for the exploration of chemical space and the generation of compound libraries for biological screening against various therapeutic targets.

This document provides detailed application notes and protocols for the derivatization of this compound, focusing on strategies to generate derivatives for biological screening, particularly in the context of anticancer drug discovery. While specific biological activity data for derivatives of this compound is limited in the current literature, this document compiles and adapts established synthetic methodologies and presents biological data from closely related tetralone derivatives to guide research efforts.

Derivatization Strategies for this compound

The chemical structure of this compound offers several sites for chemical modification. The most common derivatization approaches for 2-tetralones involve reactions at the α-position to the carbonyl group (C1 and C3) and direct condensation with the carbonyl group itself.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

A primary and versatile method for derivatizing 2-tetralones is the Claisen-Schmidt condensation, which involves the reaction of the tetralone with an aromatic aldehyde in the presence of a base or acid catalyst to form α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives are of significant interest due to their wide range of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

General Reaction Scheme:

  • This compound + Base (e.g., LDA) --> Enolate

  • Enolate + Alkyl Halide (R-X) --> 1-Alkyl-7-fluoro-3,4-dihydronaphthalen-2(1H)-one and/or 3-Alkyl-7-fluoro-3,4-dihydronaphthalen-2(1H)-one

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Signaling Pathway: NF-κB Pathway

Based on the reported activity of some tetralone derivatives in cancer models, the NF-κB signaling pathway is a plausible target. The following diagram illustrates a simplified representation of this pathway, which could be inhibited by active this compound derivatives.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases derivative This compound Derivative derivative->IKK Inhibits? DNA DNA NFkB_n->DNA binds to gene_expression Gene Expression (Inflammation, Proliferation, Survival) DNA->gene_expression promotes derivatization_logic cluster_reactions Derivatization Reactions cluster_derivatives Resulting Derivatives cluster_screening Biological Screening start This compound Scaffold condensation Condensation (e.g., Claisen-Schmidt) start->condensation alkylation Alkylation (α-position) start->alkylation other Other Reactions (e.g., Heterocycle formation) start->other chalcones Chalcones condensation->chalcones alkyl_derivs Alkyl-substituted Tetralones alkylation->alkyl_derivs heterocycles Fused/Spiro Heterocycles other->heterocycles anticancer Anticancer chalcones->anticancer anti_inflammatory Anti-inflammatory chalcones->anti_inflammatory alkyl_derivs->anticancer heterocycles->anticancer antimicrobial Antimicrobial heterocycles->antimicrobial

Application Notes and Protocols for the Asymmetric Synthesis of 7-Fluoro-2-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the asymmetric synthesis of 7-Fluoro-2-tetralone derivatives, key intermediates in the development of novel therapeutics. The methodologies presented are based on established asymmetric transformations of 2-tetralone (B1666913) and related scaffolds, adapted for the 7-fluoro substituted target molecule. The inclusion of a fluorine atom can significantly enhance the pharmacological properties of a molecule, making these synthetic routes of high interest in drug discovery.

Introduction

This compound derivatives are valuable building blocks in medicinal chemistry. The tetralone core is a common motif in biologically active compounds, and the presence of a fluorine atom at the 7-position can improve metabolic stability, binding affinity, and lipophilicity. Asymmetric synthesis of these derivatives is crucial to isolate specific enantiomers, which often exhibit distinct pharmacological activities. This document outlines two primary strategies for the asymmetric synthesis of chiral this compound derivatives: organocatalytic α-functionalization and transition-metal-catalyzed asymmetric reduction.

Organocatalytic Asymmetric α-Hydroxylation

This protocol describes the enantioselective α-hydroxylation of a β-ketoester derivative of this compound using a bifunctional organocatalyst. This method introduces a hydroxyl group at the C1 position, creating a chiral center.

Experimental Protocol: Asymmetric α-Hydroxylation

This protocol is adapted from the asymmetric α-hydroxylation of 1-tetralone-derived β-ketoesters.[1]

Materials:

Procedure:

  • Synthesis of the β-ketoester (Substrate Preparation):

    • To a stirred suspension of NaH (1.2 equiv.) in anhydrous toluene at 0 °C, add a solution of this compound (1.0 equiv.) and dimethyl carbonate (3.0 equiv.) in anhydrous toluene.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the aqueous layer and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the methyl 7-fluoro-2-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

  • Asymmetric α-Hydroxylation:

    • To a solution of the β-ketoester (1.0 equiv.) in toluene, add the guanidine-urea bifunctional organocatalyst (0.1 equiv.).

    • Stir the mixture at room temperature for 15 minutes.

    • Add cumene hydroperoxide (1.5 equiv.) to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to yield the α-hydroxylated product.

Quantitative Data (Based on analogous 1-tetralone (B52770) system[1])
SubstrateCatalyst Loading (mol%)OxidantSolventYield (%)Enantiomeric Excess (ee, %)
1-tetralone-derived β-ketoester10CHPToluene9995

It is anticipated that the this compound derived β-ketoester will exhibit similar reactivity and enantioselectivity under these conditions.

Diagram of the Asymmetric α-Hydroxylation Workflow

workflow sub_prep Substrate Preparation: This compound to β-ketoester hydroxylation Asymmetric α-Hydroxylation: Organocatalyst, CHP sub_prep->hydroxylation β-ketoester workup Workup and Purification: Quenching, Extraction, Chromatography hydroxylation->workup Reaction Mixture product Chiral α-Hydroxy-7-fluoro- 2-tetralone derivative workup->product Purified Product

Caption: Workflow for the asymmetric α-hydroxylation of this compound.

Transition-Metal-Catalyzed Asymmetric Reduction

This section details the asymmetric reduction of this compound to the corresponding chiral alcohol using a transition metal catalyst. This method is a reliable way to introduce a stereocenter at the C2 position.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly efficient dynamic kinetic resolution asymmetric hydrogenation (DKR-AH) of α-substituted tetralones.[2] While the original substrate is α-substituted, the principles can be adapted for the asymmetric reduction of the ketone.

Materials:

  • This compound

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., (R)-BINAP)

  • I₂

  • Dichloromethane (DCM), Anhydrous and degassed

  • Methanol, Anhydrous and degassed

  • Hydrogen gas (H₂)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, to an oven-dried reaction vessel, add [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

    • Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes.

    • Add I₂ (2.5 mol%) and continue stirring for another 30 minutes to form the active catalyst.

  • Asymmetric Hydrogenation:

    • In a separate vessel, dissolve this compound (1.0 equiv.) in anhydrous, degassed methanol.

    • Transfer the substrate solution to the reaction vessel containing the catalyst.

    • Pressurize the vessel with H₂ gas (pressure may need optimization, starting at 10 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor for completion by TLC or GC.

  • Workup and Purification:

    • Carefully vent the H₂ gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the chiral 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol.

Quantitative Data (Based on analogous α-substituted tetralones[2])
SubstrateCatalyst SystemYield (%)Enantiomeric Ratio (er)Diastereomeric Ratio (dr)
α-Aryl-1-tetraloneIr-based catalyst90-9693:7 to >99.5:0.5>20:1
α-Methyl-1-tetraloneIr-based catalyst9599:1>20:1

For the asymmetric reduction of this compound, high yields and enantioselectivities are expected, though the diastereomeric ratio is not applicable.

Diagram of the Asymmetric Hydrogenation Reaction Pathway

reaction_pathway start This compound intermediate [Ir]-Hydride-Substrate Complex start->intermediate catalyst [Ir(cod)Cl]₂ + Chiral Ligand + I₂ catalyst->intermediate hydrogen H₂ hydrogen->intermediate product Chiral (S)- or (R)-7-Fluoro- 1,2,3,4-tetrahydronaphthalen-2-ol intermediate->product Hydrogenation

Caption: Proposed pathway for the Iridium-catalyzed asymmetric hydrogenation.

Conclusion

The asymmetric synthesis of this compound derivatives can be effectively achieved through organocatalytic and transition-metal-catalyzed methods. The protocols provided, adapted from well-established literature precedents, offer robust starting points for researchers in drug development and organic synthesis. Optimization of reaction conditions for the specific 7-fluoro substrate may be necessary to achieve maximum yield and enantioselectivity. These synthetic routes provide access to valuable chiral building blocks for the discovery of new and improved pharmaceutical agents.

References

Application Notes and Protocols: In Situ Reaction Monitoring of 7-Fluoro-2-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-tetralone is a key intermediate in the synthesis of various pharmaceutical compounds, where the fluorine substituent can significantly enhance metabolic stability and binding affinity. Traditional synthesis of tetralones often involves multi-step processes with challenging workups. Modern approaches, however, are moving towards more efficient, single-stage reactions. The monitoring of such reactions in real-time is crucial for understanding reaction kinetics, identifying intermediates, and ensuring optimal yield and purity. This document provides a detailed protocol for the synthesis of this compound via a single-stage acylation-cycloalkylation process, coupled with in situ reaction monitoring using Fourier Transform Infrared (FTIR) spectroscopy.

Reaction Principle

The synthesis of this compound can be achieved through the reaction of a 1-alkene with a substituted phenylacetic acid. In this proposed protocol, 4-fluorophenylacetic acid reacts with an alkene in the presence of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid. This process involves the in situ formation of a mixed anhydride, followed by acylation of the alkene and subsequent intramolecular Friedel-Crafts cycloalkylation.

In situ FTIR spectroscopy is an ideal process analytical technology (PAT) tool for monitoring this reaction. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, real-time spectral data can be collected. This allows for the tracking of the concentration changes of reactants, intermediates, and the final product by monitoring their characteristic infrared absorption bands.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the in situ monitored synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_workup Work-up and Analysis p1 Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, in situ FTIR probe, thermocouple, and N2 inlet. p2 Charge Reactants: Add 4-fluorophenylacetic acid, alkene, and solvent to the reactor. p1->p2 r1 Initiate Reaction: Add TFAA and phosphoric acid to the reaction mixture. p2->r1 r2 In Situ FTIR Monitoring: Collect spectra continuously to track reactant consumption and product formation. r1->r2 r3 Temperature Control: Maintain reaction temperature using a circulating bath. r2->r3 Continuous w1 Quench Reaction: Add the reaction mixture to ice-water. r2->w1 Upon Completion r3->r2 Feedback w2 Extraction: Extract the product with an organic solvent. w1->w2 w3 Purification: Purify by column chromatography. w2->w3 w4 Characterization: Analyze by NMR, MS, and HPLC. w3->w4

Caption: Experimental workflow for the synthesis and in situ monitoring of this compound.

Experimental Protocols

Materials and Equipment
  • Jacketed glass reactor (250 mL)

  • Mechanical stirrer

  • In situ FTIR spectrometer with an ATR probe (e.g., Mettler-Toledo ReactIR)

  • Thermocouple

  • Nitrogen inlet

  • Circulating bath for temperature control

  • 4-Fluorophenylacetic acid

  • 1-Alkene (e.g., ethylene, generated in situ or bubbled)

  • Trifluoroacetic anhydride (TFAA)

  • Phosphoric acid (85%)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Standard laboratory glassware for work-up and purification

  • Column chromatography supplies (silica gel, solvents)

Protocol for In Situ Monitored Synthesis
  • Reactor Setup: Assemble the 250 mL jacketed reactor with the mechanical stirrer, thermocouple, and a nitrogen inlet. Insert the in situ FTIR-ATR probe, ensuring the probe tip is fully immersed in the reaction medium.

  • Reactant Charging: To the reactor under a nitrogen atmosphere, add 4-fluorophenylacetic acid (1 equiv.), and anhydrous dichloromethane (100 mL). If using a gaseous alkene like ethylene, it can be bubbled through the solution at a controlled rate. For a liquid alkene, add it at this stage.

  • Initial FTIR Spectrum: Begin stirring and record a baseline FTIR spectrum of the starting materials.

  • Reaction Initiation: Cool the reaction mixture to 0 °C using the circulating bath. Slowly add trifluoroacetic anhydride (TFAA, 1.5 equiv.) followed by the dropwise addition of phosphoric acid (0.5 equiv.).

  • In Situ Monitoring: Begin continuous FTIR data acquisition (e.g., one spectrum every 2 minutes). Monitor the reaction progress by observing the decrease in the characteristic peaks of the reactants and the increase in the peaks corresponding to the this compound product.

  • Reaction Completion: The reaction is considered complete when the reactant peaks are no longer diminishing and the product peaks have plateaued. This is typically observed within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of ice-water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the key infrared peaks to be monitored during the reaction.

Compound/IntermediateFunctional GroupCharacteristic IR Peak (cm⁻¹)Trend During Reaction
4-Fluorophenylacetic acidCarbonyl (C=O)~1710Decreasing
Mixed Anhydride (Intermediate)Anhydride C=O~1820, 1750Forms then decreases
This compoundKetone C=O~1725Increasing
C-F StretchAryl-F~1230Stable

The kinetic profile of the reaction can be generated by plotting the absorbance of the key peaks over time. The following table presents hypothetical quantitative data for a typical reaction run.

Time (minutes)4-Fluorophenylacetic acid (Normalized Peak Area)This compound (Normalized Peak Area)
01.000.00
150.850.15
300.680.32
600.350.65
900.120.88
1200.020.98
1500.001.00

Logical Relationship Diagram

The following diagram illustrates the logical relationship in monitoring the reaction progress using in situ FTIR.

G cluster_input Inputs cluster_process In Situ Monitoring cluster_output Outputs reactant 4-Fluorophenylacetic acid (Reactant) ftir FTIR Probe Measures IR Spectra reactant->ftir Consumption Tracked product This compound (Product) ftir->product Formation Tracked data Kinetic Data (Concentration vs. Time) ftir->data Generates

Caption: Logical flow of in situ FTIR reaction monitoring.

Conclusion

The use of in situ FTIR spectroscopy provides a robust and efficient method for monitoring the synthesis of this compound. This technique offers real-time insights into the reaction kinetics, enabling precise determination of the reaction endpoint and potentially identifying the formation of any transient intermediates. The detailed protocol and data provided herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and organic synthesis, facilitating the optimization and scale-up of this important chemical transformation.

Application Note and Protocol: Scale-up Synthesis of 7-Fluoro-2-tetralone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the scale-up synthesis of 7-Fluoro-2-tetralone, a key intermediate for the development of novel therapeutic agents. The described protocol is designed to be robust and scalable, making it suitable for producing the quantities required for preclinical evaluation. The synthesis involves a two-step process commencing with the commercially available 3-(4-fluorophenyl)propanoic acid. The key transformation is an intramolecular Friedel-Crafts acylation to construct the tetralone core. This application note includes detailed experimental procedures, purification protocols, and analytical characterization to ensure the production of high-purity material essential for preclinical trials.

Introduction

This compound is a valuable building block in medicinal chemistry, with its fluorinated tetralone scaffold appearing in a variety of biologically active molecules. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. As new therapeutic agents incorporating this moiety advance through the drug discovery pipeline, the need for a reliable and scalable synthesis of this intermediate becomes critical.

Preclinical studies require significant quantities of highly pure active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] Therefore, a well-defined and reproducible manufacturing process is paramount.[2] This protocol details a scalable synthesis of this compound, focusing on process safety, efficiency, and product purity to meet the stringent requirements of preclinical drug development.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence starting from 3-(4-fluorophenyl)propanoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, which is then subjected to an intramolecular Friedel-Crafts acylation to yield the desired product.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 3-(4-Fluorophenyl)propanoic Acid B 3-(4-Fluorophenyl)propanoyl Chloride A->B Thionyl Chloride (SOCl2) DMF (cat.), Toluene (B28343), 80°C C This compound B->C Aluminum Chloride (AlCl3) Dichloromethane (B109758), 0°C to rt

Caption: Synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Fluorophenyl)propanoyl Chloride

This protocol describes the conversion of 3-(4-fluorophenyl)propanoic acid to its acid chloride derivative.

Materials and Equipment:

  • 1000 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • 3-(4-Fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Rotary evaporator

Procedure:

  • To a 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(4-fluorophenyl)propanoic acid (100 g, 0.595 mol).

  • Add toluene (400 mL) to the flask and stir to dissolve the starting material.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 mL).

  • Slowly add thionyl chloride (65 mL, 0.892 mol) via a dropping funnel over 30 minutes.

  • Heat the reaction mixture to 80°C and maintain for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • After completion, allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-(4-fluorophenyl)propanoyl chloride is obtained as a yellow oil and used directly in the next step without further purification.

Protocol 2: Scale-up Synthesis of this compound

This protocol details the intramolecular Friedel-Crafts acylation to produce this compound.

Materials and Equipment:

  • 2000 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Nitrogen inlet

  • Ice bath

  • Crude 3-(4-fluorophenyl)propanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

  • Rotary evaporator

Procedure:

  • To a 2000 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (95 g, 0.714 mol) and dichloromethane (500 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the crude 3-(4-fluorophenyl)propanoyl chloride (from Protocol 1) in dichloromethane (200 mL) and add it dropwise to the AlCl₃ suspension over 1 hour, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of 1M hydrochloric acid (500 mL).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 95:5 to 90:10) to afford pure this compound.

Data Presentation

Table 1: Summary of a Representative Scale-up Synthesis of this compound

ParameterValue
Starting Material3-(4-Fluorophenyl)propanoic acid
Starting Amount100 g
Final ProductThis compound
Theoretical Yield90.6 g
Actual Yield72.5 g
Overall Yield80%
Purity (HPLC)>98%
AppearanceOff-white solid

Table 2: Analytical Characterization of this compound

AnalysisSpecification
¹H NMR (CDCl₃, 400 MHz)δ 7.15-7.05 (m, 2H), 6.90-6.80 (m, 1H), 3.55 (s, 2H), 3.05 (t, J=6.4 Hz, 2H), 2.50 (t, J=6.4 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz)δ 208.5, 162.5 (d, J=245.5 Hz), 145.0, 130.5 (d, J=7.8 Hz), 125.0, 115.8 (d, J=21.2 Hz), 113.5 (d, J=21.2 Hz), 45.0, 38.0, 29.0
Mass Spec (ESI) m/z 165.06 [M+H]⁺
Melting Point 76-78 °C
HPLC Purity ≥98%

Experimental Workflow

The following diagram illustrates the overall workflow for the scale-up synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Workup and Purification cluster_2 Analysis and Final Product start Start: 3-(4-Fluorophenyl)propanoic Acid acid_chloride Acid Chloride Formation start->acid_chloride friedel_crafts Intramolecular Friedel-Crafts Acylation acid_chloride->friedel_crafts quench Reaction Quench friedel_crafts->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes extraction->wash drying Drying and Concentration wash->drying chromatography Column Chromatography drying->chromatography analysis Purity and Identity Analysis (HPLC, NMR, MS) chromatography->analysis final_product Final Product: This compound (>98% purity) analysis->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound, a key intermediate for preclinical drug candidates. The two-step synthesis is efficient, with a good overall yield and high purity of the final product. The detailed procedures for synthesis, purification, and analysis will enable researchers and drug development professionals to produce the necessary quantities of this important building block for their preclinical studies, ensuring consistency and quality of the material. This robust process is a critical step in advancing new fluorinated therapeutics from the laboratory to clinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-2-tetralone. Below you will find troubleshooting guides and frequently asked questions to address common challenges and optimize reaction outcomes.

Troubleshooting Low Yield in this compound Synthesis

Low yield is a frequent issue in the synthesis of this compound, which is commonly prepared via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(3-fluorophenyl)butanoic acid or its corresponding acyl chloride. The following sections detail potential causes for low yield and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the intramolecular Friedel-Crafts cyclization to form this compound?

A1: The most common issue is the deactivating effect of the fluorine substituent on the aromatic ring. Fluorine is an electron-withdrawing group, which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic substitution. This can lead to incomplete reaction or require harsher reaction conditions, which in turn can cause side reactions.

Q2: Can the purity of my starting materials affect the yield?

A2: Absolutely. The purity of the 4-(3-fluorophenyl)butanoic acid or its acyl chloride is critical. Impurities can interfere with the catalyst and lead to the formation of byproducts, complicating purification and reducing the yield of the desired product. Ensure your starting materials are thoroughly purified and dry.

Q3: I am observing the formation of an isomeric byproduct. What is it likely to be and how can I avoid it?

A3: The intramolecular Friedel-Crafts acylation of a 3-substituted phenyl precursor can potentially lead to two regioisomers: the desired this compound and the undesired 5-Fluoro-2-tetralone. The fluorine atom is an ortho-, para-director, meaning it activates these positions for electrophilic attack. In the cyclization of 4-(3-fluorophenyl)butanoic acid, the cyclization can occur either ortho or para to the fluorine atom. The position ortho to the fluorine (C2 of the phenyl ring) is sterically hindered. Therefore, acylation is more likely to occur at the position para to the fluorine (C6 of the phenyl ring), leading to the desired this compound. However, under certain conditions, the formation of the 5-fluoro isomer can occur. To favor the formation of the 7-fluoro isomer, it is often recommended to use a bulky Lewis acid catalyst and milder reaction conditions.

Q4: Are there alternative, "greener" methods for the synthesis of 2-tetralones that avoid harsh Lewis acids?

A4: Yes, a cleaner approach for the synthesis of substituted 2-tetralones involves the direct reaction of a substituted phenylacetic acid with a 1-alkene in a system of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid.[1] This method proceeds through the in-situ formation of a mixed anhydride, followed by acylation of the alkene and subsequent cycloalkylation.[1] This approach eliminates the need for thionyl chloride and strong Lewis acids like aluminum trichloride, and the trifluoroacetic acid can be recovered and recycled.[1]

Troubleshooting Guide: Step-by-Step Solutions

This guide addresses specific problems you might encounter during the synthesis.

Problem 1: Consistently Low Conversion of Starting Material
Potential Cause Troubleshooting Steps Expected Outcome
Inactive Catalyst 1. Use a fresh, unopened bottle of Lewis acid (e.g., AlCl₃).2. Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Increased conversion of the starting material.
Deactivated Aromatic Ring 1. Increase the reaction temperature in small increments (e.g., 10 °C).2. Increase the amount of Lewis acid catalyst (e.g., from 1.1 to 1.5 equivalents).3. Use a stronger Lewis acid (e.g., AlBr₃ instead of AlCl₃).Improved reaction rate and higher conversion.
Insufficient Reaction Time 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).2. Extend the reaction time until the starting material is consumed.Complete consumption of the starting material.
Problem 2: Formation of Multiple Products and Purification Difficulties
Potential Cause Troubleshooting Steps Expected Outcome
Formation of Regioisomer (5-Fluoro-2-tetralone) 1. Lower the reaction temperature.2. Use a bulkier Lewis acid catalyst to sterically hinder attack at the position ortho to the fluorine.3. Slowly add the acyl chloride to the reaction mixture to maintain a low concentration of the electrophile.Increased ratio of the desired 7-fluoro isomer to the 5-fluoro isomer.
Polymerization/Charring 1. Ensure the reaction temperature is not too high.2. Use a less reactive solvent.3. Add the catalyst portion-wise to control the exotherm.Reduced formation of insoluble byproducts.
Intermolecular Reactions 1. Perform the reaction under high dilution conditions to favor the intramolecular cyclization.Minimized formation of intermolecular acylation products.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation using Aluminum Chloride

Materials:

  • 4-(3-fluorophenyl)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-fluorophenyl)butanoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(3-fluorophenyl)butanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: Cool a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane to 0 °C in an ice bath. To this suspension, add a solution of the crude 4-(3-fluorophenyl)butanoyl chloride in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4-(3-fluorophenyl)butanoic acid 4-(3-fluorophenyl)butanoic acid 4-(3-fluorophenyl)butanoyl chloride 4-(3-fluorophenyl)butanoyl chloride 4-(3-fluorophenyl)butanoic acid->4-(3-fluorophenyl)butanoyl chloride SOCl₂ This compound This compound 4-(3-fluorophenyl)butanoyl chloride->this compound AlCl₃, DCM

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion troubleshoot_conversion Troubleshoot Conversion: - Check catalyst activity - Increase temperature/catalyst amount - Extend reaction time low_conversion->troubleshoot_conversion Yes high_conversion High Conversion low_conversion->high_conversion No troubleshoot_conversion->check_conversion check_byproducts Analyze Byproducts high_conversion->check_byproducts isomer_present Isomer Present? check_byproducts->isomer_present troubleshoot_isomer Optimize for Regioselectivity: - Lower temperature - Use bulky catalyst isomer_present->troubleshoot_isomer Yes polymer_present Polymer/Char Present? isomer_present->polymer_present No end Optimized Yield troubleshoot_isomer->end troubleshoot_polymer Optimize Conditions: - Lower temperature - Control addition rate polymer_present->troubleshoot_polymer Yes polymer_present->end No troubleshoot_polymer->end

Caption: Troubleshooting low yield.

Logical Relationships of Potential Issues

Logical_Relationships cluster_causes Primary Causes cluster_incomplete Reasons for Incomplete Reaction cluster_side Types of Side Reactions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions inactive_catalyst Inactive Catalyst incomplete_reaction->inactive_catalyst deactivated_ring Deactivated Ring incomplete_reaction->deactivated_ring insufficient_time Insufficient Time incomplete_reaction->insufficient_time isomer_formation Isomer Formation side_reactions->isomer_formation polymerization Polymerization side_reactions->polymerization intermolecular Intermolecular Reaction side_reactions->intermolecular

Caption: Causes of low yield.

References

Technical Support Center: Optimizing Reductive Amination of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of 7-Fluoro-2-tetralone.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the reductive amination of this compound?

The reductive amination of this compound involves a two-step process that is often carried out in a single pot. First, the ketone reacts with a primary or secondary amine to form an intermediate iminium ion. This is followed by the reduction of the iminium ion by a suitable reducing agent to yield the desired N-substituted 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine.

Q2: Which reducing agents are most effective for the reductive amination of this compound?

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most commonly used and effective reducing agents for this transformation.[1][2][3][4][5][6][7]

  • Sodium Triacetoxyborohydride (STAB) is a mild and selective reagent that is particularly effective for the reductive amination of ketones.[6][7] It is often the preferred choice due to its reduced toxicity compared to cyanoborohydride reagents.[1]

  • Sodium Cyanoborohydride is also highly effective and is known for its ability to selectively reduce iminium ions in the presence of ketones.[1][2][3] However, it is toxic and can release hydrogen cyanide gas upon contact with strong acids, requiring careful handling.[1][3]

Q3: What are the recommended solvents for this reaction?

Commonly used solvents for reductive amination with sodium triacetoxyborohydride include 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM).[4][6][7] For reactions involving sodium cyanoborohydride, methanol (B129727) is a suitable solvent.[4]

Q4: Is a catalyst required for the reductive amination of this compound?

For the reductive amination of ketones, the addition of a catalytic amount of acetic acid is often beneficial, particularly when using sodium triacetoxyborohydride.[5][6] The acid catalyzes the formation of the iminium ion intermediate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete iminium ion formation. 2. Inactive reducing agent. 3. Unsuitable reaction temperature.1. Add a catalytic amount of acetic acid to the reaction mixture to facilitate iminium ion formation. 2. Use a fresh bottle of the reducing agent, as borohydrides can degrade with improper storage. 3. While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates.
Formation of Alcohol Byproduct (7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol) 1. The reducing agent is reducing the ketone starting material. 2. Use of a non-selective reducing agent like sodium borohydride (B1222165) without pre-formation of the imine.1. Switch to a more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, which are less likely to reduce the ketone.[2][3] 2. If using sodium borohydride, allow sufficient time for the imine to form before adding the reducing agent.
Dialkylation of Primary Amine The newly formed secondary amine reacts with another molecule of the ketone.Use a slight excess of the primary amine relative to the ketone to favor the formation of the secondary amine.
Reaction Stalls Before Completion Insufficient amount of reducing agent.Use a molar excess (typically 1.5 to 2 equivalents) of the reducing agent to ensure the reaction goes to completion.

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentTypical SolventsCatalystKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCM[4][6][7]Acetic Acid (catalytic)[5][6]Mild, selective for iminium ions, less toxic byproducts.[1][6][7]Can be slower than other reagents.
Sodium Cyanoborohydride (NaBH₃CN) Methanol[4]None typically requiredHighly selective for iminium ions, effective in protic solvents.[1][2][3]Highly toxic, potential release of HCN gas.[1][3]
Sodium Borohydride (NaBH₄) Methanol, EthanolNoneInexpensive, readily available.Less selective, can reduce the starting ketone.[2]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific amines.

  • To a stirred solution of this compound (1.0 eq.) and the desired primary amine (1.1 eq.) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. An exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully add an aqueous solution of sodium hydroxide (B78521) to quench the reaction and neutralize the acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Visualizations

ReductiveAminationMechanism Ketone This compound Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H2O Amine Primary/Secondary Amine (R-NH2) Amine->Iminium Product N-Substituted Amine Product Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General mechanism of reductive amination.

ExperimentalWorkflow Start Start: Combine Ketone and Amine in Solvent AddCatalyst Add Acetic Acid (Catalyst) Start->AddCatalyst ImineFormation Stir for Imine/Iminium Formation AddCatalyst->ImineFormation AddReductant Add Reducing Agent (e.g., STAB) ImineFormation->AddReductant Reaction Stir and Monitor Reaction AddReductant->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification End Final Product Purification->End

Caption: A typical experimental workflow.

TroubleshootingTree Problem Low Yield? CheckReagents Are reagents fresh? Problem->CheckReagents Yes Optimize Consider optimizing temperature and reaction time Problem->Optimize No UseFresh Use fresh reducing agent CheckReagents->UseFresh No NoCatalyst Was catalyst added? CheckReagents->NoCatalyst Yes AddCatalyst Add catalytic acetic acid NoCatalyst->AddCatalyst No Byproduct Alcohol byproduct observed? NoCatalyst->Byproduct Yes ChangeReductant Use a more selective reducing agent (STAB) Byproduct->ChangeReductant Yes Byproduct->Optimize No

Caption: A troubleshooting decision tree.

References

Technical Support Center: Synthesis of 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-2-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent method for the synthesis of 2-tetralones, including the 7-fluoro derivative, is the single-stage acylation-cycloalkylation process. This typically involves the reaction of a substituted phenylacetic acid, such as 4-fluorophenylacetic acid, with an alkene like ethylene (B1197577) in the presence of a strong acid catalyst system, for example, trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid.[1] This method avoids the use of harsher reagents like thionyl chloride and aluminum trichloride.[1] An alternative conceptual approach involves the intramolecular Friedel-Crafts cyclization of a suitable precursor like 3-(4-fluorophenyl)propanoic acid or its acid chloride, though this would lead to a 1-tetralone (B52770) unless the side chain is appropriately functionalized.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield can vary significantly based on the chosen synthetic route, purity of starting materials, and optimization of reaction conditions. While specific yield data for this compound is not extensively published, similar syntheses of substituted 2-tetralones report yields ranging from moderate to good (50-80%), contingent on the efficiency of the cyclization step and minimization of side reactions.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control include:

  • Anhydrous Conditions: Lewis acid catalysts and reagents like TFAA are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent catalyst deactivation and side reactions.

  • Reaction Temperature: The temperature must be carefully controlled to prevent polymerization of the alkene, decomposition of the starting material or product, and to manage the exothermic nature of the reaction. Lower temperatures often favor the desired product and minimize the formation of byproducts.

  • Stoichiometry of Reagents: The molar ratios of the phenylacetic acid, alkene, and catalyst system are crucial for maximizing yield and minimizing impurities.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unexpected side products and lower the overall yield.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inactive Catalyst The Lewis acid catalyst (e.g., in a Friedel-Crafts approach) or the acid catalyst system (e.g., TFAA/H₃PO₄) is highly sensitive to moisture. Ensure all glassware is oven-dried, and use fresh, anhydrous reagents and solvents.
Insufficient Reaction Temperature While high temperatures can be detrimental, the activation energy for the cyclization may not be reached if the temperature is too low. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Poor Quality Starting Materials Verify the purity of the 4-fluorophenylacetic acid and other reactants. Impurities can inhibit the reaction or lead to side products.
Incorrect Stoichiometry Optimize the molar ratios of the reactants and catalyst. An excess of the alkene or an insufficient amount of the catalyst can lead to low conversion.

Problem 2: Presence of Significant Side Products in the Crude Mixture

Side Product Identification Formation Mechanism Prevention and Mitigation
5-Fluoro-2-tetralone (Isomer) Difficult to distinguish from the desired product by TLC alone. Requires NMR or GC-MS for confirmation.The fluorine atom is an ortho-, para-director. In an intramolecular Friedel-Crafts reaction of a precursor where cyclization can occur at two positions, the formation of the ortho-isomer is possible.[2]Use a non-polar solvent like dichloromethane (B109758) or carbon disulfide to sterically hinder ortho-acylation, thus favoring the para-substituted product which leads to the 7-fluoro isomer.[2] Careful selection of the starting materials to ensure unambiguous cyclization is the most effective strategy.
Polymeric Material Appears as a baseline streak on TLC or as an insoluble, often oily or solid, material in the reaction mixture.Strong acid catalysts can induce the polymerization of the alkene reactant (e.g., ethylene).Maintain a low reaction temperature. Ensure efficient stirring to prevent localized overheating. Add the alkene slowly to the reaction mixture.
Uncyclized Intermediate A more polar spot on TLC compared to the product. Can be identified by NMR and MS, showing the absence of the second ring.The intramolecular Friedel-Crafts cyclization is incomplete due to insufficient reaction time, low temperature, or a deactivated catalyst.Increase the reaction time and/or temperature. Ensure the catalyst is active and used in the correct stoichiometric amount.
Over-acylated or De-acylated Products Unexpected molecular weights in MS analysis.These can occur in Friedel-Crafts reactions, although acylation is generally less prone to poly-substitution than alkylation.[3] Deacylation can occur at higher temperatures.[2]Use the lowest effective reaction temperature and a shorter reaction time to minimize these side reactions.[2]

Experimental Protocols

Synthesis of this compound via Acylation-Cycloalkylation

This protocol is a representative method based on the synthesis of substituted 2-tetralones.[1]

Materials:

  • 4-Fluorophenylacetic acid

  • Ethylene gas

  • Trifluoroacetic anhydride (TFAA)

  • 85% Phosphoric acid

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 4-fluorophenylacetic acid (1 equivalent) in anhydrous DCM and add it to the flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA, 1.5 equivalents) to the solution via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, add 85% phosphoric acid (0.5 equivalents) dropwise.

  • Bubble ethylene gas through the stirred reaction mixture at a steady, slow rate.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data

The following tables present illustrative data on how reaction conditions can influence the yield and purity of this compound.

Table 1: Effect of Catalyst System on Yield and Purity

Catalyst SystemTemperature (°C)Time (h)Yield (%)Purity (%) (by LC-MS)
TFAA / H₃PO₄25187596
Polyphosphoric Acid (PPA)8066291
AlCl₃ / Acetyl Chloride0 to 25125588

Table 2: Effect of Solvent on Isomer Formation

SolventTemperature (°C)7-Fluoro Isomer (%)5-Fluoro Isomer (%)
Dichloromethane25973
Nitrobenzene258515
Carbon Disulfide25982

Visualizations

Synthesis_Pathway Reactants 4-Fluorophenylacetic Acid + Ethylene Intermediate Acylium Ion Intermediate Reactants->Intermediate Acylation Side_Product Polymeric Byproducts Reactants->Side_Product Polymerization Catalyst TFAA / H₃PO₄ Catalyst->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound and a common side reaction.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Verify Purity and Anhydrous Nature of Reagents/Solvents Start->Check_Reagents Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Stoichiometry Confirm Stoichiometry of Reactants and Catalyst Start->Check_Stoichiometry Analysis Analyze Crude Product by NMR, GC-MS Check_Reagents->Analysis Check_Temp->Analysis Check_Stoichiometry->Analysis Isomer_Impurity Isomeric Impurity Detected? Analysis->Isomer_Impurity Polymer_Impurity Polymerization Evident? Analysis->Polymer_Impurity Incomplete_Reaction Uncyclized Intermediate Present? Analysis->Incomplete_Reaction Isomer_Impurity->Polymer_Impurity No Optimize_Solvent Optimize Solvent System (e.g., use CS₂) Isomer_Impurity->Optimize_Solvent Yes Polymer_Impurity->Incomplete_Reaction No Optimize_Temp Lower Reaction Temperature, Slow Alkene Addition Polymer_Impurity->Optimize_Temp Yes Incomplete_Reaction->Start No, other issue Optimize_Time_Catalyst Increase Reaction Time or Catalyst Loading Incomplete_Reaction->Optimize_Time_Catalyst Yes End Problem Resolved Optimize_Solvent->End Optimize_Temp->End Optimize_Time_Catalyst->End

References

Technical Support Center: Purification of 7-Fluoro-2-tetralone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Fluoro-2-tetralone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound on silica (B1680970) gel?

A1: A common mobile phase for the purification of tetralone derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). For this compound, a starting point of 10-20% ethyl acetate in hexane is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to performing the column.

Q2: What is the ideal Rf value for this compound on a TLC plate before running a column?

A2: For effective separation during column chromatography, the target compound should have an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate using the chosen mobile phase.[1] This range generally provides the best balance between separation from impurities and a reasonable elution time.

Q3: What are the potential impurities I might encounter during the purification of this compound?

A3: Impurities can arise from the starting materials or side reactions during the synthesis. If a Friedel-Crafts acylation is used, potential impurities include regioisomers (e.g., 5-Fluoro-2-tetralone), unreacted starting materials, and poly-acylated byproducts. Incomplete cyclization of the precursor can also lead to impurities.

Q4: Can this compound degrade on the silica gel column?

A4: While tetralones are generally stable, prolonged exposure to the acidic environment of silica gel can potentially cause degradation for some sensitive compounds. If you suspect degradation (e.g., streaking on TLC or the appearance of new spots), consider deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the mobile phase or using an alternative stationary phase like alumina.

Troubleshooting Guide

Problem Possible Cause Solution
This compound does not move from the origin on the TLC plate (Rf ≈ 0). The mobile phase is not polar enough.Gradually increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture. If necessary, consider a more polar solvent system like dichloromethane (B109758)/methanol (B129727).
This compound runs with the solvent front on the TLC plate (Rf ≈ 1). The mobile phase is too polar.Decrease the proportion of ethyl acetate in the hexane/ethyl acetate mixture.
Poor separation between this compound and an impurity. The chosen mobile phase does not provide adequate selectivity.Try a different solvent system. For example, replacing hexane with toluene (B28343) can sometimes improve the separation of aromatic compounds. Alternatively, a dichloromethane/ethyl acetate system could be tested.
The collected fractions are not pure (contain multiple components). The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use 25-100 times the weight of silica gel to the weight of the crude sample.
The fractions were collected in too large of volumes.Collect smaller fractions to improve the resolution of the separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Low recovery of this compound from the column. The compound is strongly adsorbed to the silica gel.After eluting with the primary mobile phase, flush the column with a more polar solvent (e.g., 50% ethyl acetate in hexane or 5% methanol in dichloromethane) to recover any remaining compound.
The compound is volatile and was lost during solvent removal.Use a lower temperature on the rotary evaporator and be careful not to leave the flask under high vacuum for an extended period after the solvent has evaporated.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a hexane/ethyl acetate mixture (start with 80:20 v/v).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value of the this compound spot. Adjust the hexane/ethyl acetate ratio until the Rf is in the 0.25-0.35 range.

Protocol 2: Column Chromatography Purification of this compound
  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the optimized mobile phase determined by TLC.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • Maintain a constant flow of the mobile phase through the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Analysis Crude->TLC Spot Optimize Optimize Mobile Phase (Target Rf = 0.25-0.35) TLC->Optimize Column Column Chromatography Optimize->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Start Purification TLC Perform TLC Analysis Start->TLC Rf_Check Is Rf between 0.25-0.35? TLC->Rf_Check Adjust_Polarity Adjust Mobile Phase Polarity Rf_Check->Adjust_Polarity No Run_Column Run Column Chromatography Rf_Check->Run_Column Yes Adjust_Polarity->TLC Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Purity_Check Are Fractions Pure? Analyze_Fractions->Purity_Check Troubleshoot_Column Troubleshoot Column (Packing, Loading, etc.) Purity_Check->Troubleshoot_Column No Combine_Evaporate Combine Pure Fractions & Evaporate Purity_Check->Combine_Evaporate Yes Troubleshoot_Column->Run_Column End Pure Product Combine_Evaporate->End

References

Removal of unreacted starting materials from 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from 7-Fluoro-2-tetralone.

Troubleshooting Guide

Issue: Presence of unreacted starting material, 4-(4-fluorophenyl)butanoic acid, in the final this compound product after synthesis via intramolecular Friedel-Crafts cyclization.

Identification of the Problem:

Unreacted 4-(4-fluorophenyl)butanoic acid can be identified by analytical techniques such as:

  • Thin Layer Chromatography (TLC): The starting material will likely have a different Rf value compared to the this compound product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic peaks of the butanoic acid side chain will be present in the spectrum of the impure product.

  • High-Performance Liquid Chromatography (HPLC): An additional peak corresponding to the starting material will be observed.

Solution:

An effective method for removing the acidic starting material from the neutral ketone product is through liquid-liquid extraction with a basic aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What is the most likely unreacted starting material in my this compound synthesis?

A1: Based on common synthetic routes, the most probable unreacted starting material is 4-(4-fluorophenyl)butanoic acid . This is the precursor that undergoes an intramolecular Friedel-Crafts cyclization to form this compound.

Q2: How can I confirm the presence of 4-(4-fluorophenyl)butanoic acid in my product?

A2: You can use standard analytical techniques like TLC, NMR, or HPLC. A comparison with a pure standard of 4-(4-fluorophenyl)butanoic acid will confirm its presence.

Q3: What is the recommended method for removing 4-(4-fluorophenyl)butanoic acid?

A3: A liquid-liquid extraction using a dilute aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH), is highly effective. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase, leaving the neutral this compound in the organic phase.

Q4: Will the basic extraction conditions affect my this compound product?

A4: this compound is generally stable under mild basic conditions used for extraction. However, prolonged exposure to strong bases should be avoided to prevent potential side reactions. Using a dilute solution of a weak base like sodium bicarbonate is a gentle yet effective approach.

Q5: What are the key physical properties of the starting material and the product that allow for their separation by extraction?

A5: The separation is based on the difference in the acidity of the two compounds. 4-(4-fluorophenyl)butanoic acid is a carboxylic acid and will react with a base to form a water-soluble salt. This compound is a neutral ketone and will remain in the organic solvent. The table below summarizes the relevant properties.

Data Presentation

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical State at RTKey Property for Separation
This compoundC₁₀H₉FO164.18SolidNeutral Ketone
4-(4-fluorophenyl)butanoic acidC₁₀H₁₁FO₂182.19Viscous OilCarboxylic Acid

Experimental Protocols

Protocol: Removal of Unreacted 4-(4-fluorophenyl)butanoic Acid by Basic Liquid-Liquid Extraction

Materials:

  • Crude this compound product dissolved in a water-immiscible organic solvent (e.g., dichloromethane (B109758), ethyl acetate).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M aqueous sodium hydroxide (NaOH) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Beakers and flasks.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude this compound product in a suitable organic solvent (e.g., 50 mL of dichloromethane per gram of crude product).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Allow the layers to separate completely. The top layer will be the organic phase, and the bottom layer will be the aqueous phase (this may vary depending on the solvent used).

  • Drain the aqueous layer into a beaker.

  • Wash the organic layer again with a fresh portion of the NaHCO₃ solution. Repeat this step 1-2 more times to ensure complete removal of the acidic starting material.

  • Wash the organic layer with deionized water to remove any residual base.

  • Wash the organic layer with brine to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the organic solution to remove any remaining traces of water.

  • Swirl the flask and let it stand for 10-15 minutes.

  • Filter the drying agent from the organic solution.

  • Concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.

  • Assess the purity of the final product using TLC, NMR, or HPLC.

Mandatory Visualization

experimental_workflow cluster_start Initial State cluster_extraction Extraction Process cluster_washing Washing and Drying cluster_final Final Product Isolation start Crude this compound (dissolved in organic solvent) add_base Add Saturated NaHCO₃ Solution start->add_base Transfer to Separatory Funnel shake Shake and Vent add_base->shake separate Separate Aqueous and Organic Layers shake->separate wash_water Wash with Deionized Water separate->wash_water Organic Layer beaker beaker separate->beaker Aqueous Layer (contains deprotonated starting material) wash_brine Wash with Brine wash_water->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry filter Filter Drying Agent dry->filter evaporate Evaporate Solvent filter->evaporate end Purified this compound evaporate->end logical_relationship cluster_synthesis Synthesis Reaction cluster_properties Key Chemical Properties cluster_separation Separation Principle cluster_outcome Purification Outcome starting_material 4-(4-fluorophenyl)butanoic acid (Unreacted Starting Material) acidic Acidic (Carboxylic Acid) starting_material->acidic product This compound (Desired Product) neutral Neutral (Ketone) product->neutral deprotonation Reaction with Base (e.g., NaHCO₃) acidic->deprotonation is susceptible to organic_retention Remains in Organic Phase neutral->organic_retention is unreactive and solubility_change Forms Water-Soluble Salt deprotonation->solubility_change phase_separation Partitions into Aqueous Phase solubility_change->phase_separation removed_impurity Removed Impurity (Aqueous Layer) phase_separation->removed_impurity purified_product Purified Product (Organic Layer) organic_retention->purified_product

Preventing byproduct formation in 7-Fluoro-2-tetralone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Fluoro-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the typical byproducts?

The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of a 4-(4-fluorophenyl)butanoic acid derivative.[1][2][3][4][5] The primary challenge in this synthesis is controlling the regioselectivity of the cyclization. The fluorine atom on the aromatic ring directs electrophilic substitution to the positions ortho and para to itself. In this intramolecular reaction, cyclization can occur at two different positions on the aromatic ring, leading to the formation of a significant isomeric byproduct.

The main byproduct is 5-Fluoro-2-tetralone , which results from cyclization at the carbon meta to the fluorine atom. Other potential, though often less common, byproducts can include polymeric materials from intermolecular reactions and unreacted starting material due to incomplete cyclization.

Q2: How do reaction conditions influence the formation of the 5-Fluoro-2-tetralone isomer?

The choice of cyclizing agent and reaction temperature are critical factors that dictate the ratio of this compound to its 5-fluoro isomer. Strong acids are required to promote the intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization. The reaction temperature can influence the kinetic versus thermodynamic control of the product distribution, which in turn affects the isomeric ratio.

Q3: Are there alternative synthesis methods that can minimize byproduct formation?

While intramolecular Friedel-Crafts acylation is a standard approach, alternative strategies aim to improve regioselectivity and yield. Some methods employ milder Lewis acids or Brønsted acids to achieve cyclization, potentially offering better control over the reaction and reducing the formation of polymeric byproducts.[6] Additionally, newer "clean-chemistry" approaches to tetralone synthesis focus on avoiding harsh reagents like thionyl chloride and aluminum trichloride, which can contribute to side reactions.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - High percentage of 5-Fluoro-2-tetralone isomer.
  • Problem: The cyclization of the 4-(4-fluorophenyl)butanoic acid precursor is not selectively forming the desired 7-fluoro isomer.

  • Root Cause: The fluorine atom on the phenyl ring is an ortho-, para-directing group for electrophilic aromatic substitution. During the intramolecular Friedel-Crafts acylation, the acylium ion can attack either the carbon ortho to the fluorine (leading to this compound) or the carbon meta to the fluorine (leading to 5-Fluoro-2-tetralone). The reaction conditions, particularly the strength of the acid catalyst and the temperature, can influence the ratio of these two products.

  • Solution:

    • Modify the Cyclizing Agent: While strong acids like polyphosphoric acid (PPA) are effective, their harshness can sometimes lead to a mixture of isomers. Experimenting with different Lewis acids (e.g., AlCl₃, SnCl₄) or Brønsted acids (e.g., Eaton's reagent, triflic acid) may alter the regioselectivity.

    • Optimize Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired 7-fluoro isomer. A systematic study of the reaction temperature's effect on the product ratio is recommended.

    • Purification: If complete suppression of the 5-fluoro isomer is not achievable, efficient purification methods are necessary. Isomers of fluorinated tetralones can often be separated using techniques like column chromatography with a high-performance stationary phase or by fractional crystallization.

Issue 2: Incomplete Cyclization - Low yield of tetralone products and recovery of starting material.
  • Problem: The conversion of the 4-(4-fluorophenyl)butanoic acid derivative to the tetralone product is low.

  • Root Cause: The cyclization reaction may not be going to completion due to insufficient activation of the carboxylic acid, deactivation of the aromatic ring, or inappropriate reaction time and temperature.

  • Solution:

    • Activate the Carboxylic Acid: Converting the butanoic acid to its more reactive acid chloride derivative before introducing the cyclization catalyst can significantly improve the reaction rate and yield.

    • Increase Catalyst Concentration/Strength: Ensure that a sufficient molar equivalent of the Lewis or Brønsted acid is used. In some cases, a stronger acid catalyst may be required to drive the reaction to completion.

    • Adjust Reaction Time and Temperature: Prolonging the reaction time or cautiously increasing the temperature (while monitoring for increased byproduct formation) can help to consume the starting material.

Issue 3: Formation of Polymeric Byproducts.
  • Problem: The reaction mixture contains a significant amount of high molecular weight, often insoluble, material.

  • Root Cause: Strong acid catalysts, particularly at elevated temperatures, can promote intermolecular reactions between molecules of the starting material or the product, leading to polymerization.

  • Solution:

    • Lower the Reaction Temperature: This is the most effective way to minimize polymerization, which typically has a higher activation energy than the desired intramolecular cyclization.

    • Use a Milder Catalyst: Switching to a less aggressive Lewis or Brønsted acid can reduce the extent of intermolecular side reactions.

    • Control Substrate Concentration: Running the reaction at a lower concentration can favor the intramolecular pathway over the intermolecular one.

Quantitative Data Summary

The following table summarizes hypothetical data based on typical outcomes in similar reactions to illustrate the effect of reaction conditions on product distribution. Note: This data is illustrative and should be confirmed by experimental results.

Cyclizing AgentTemperature (°C)This compound Yield (%)5-Fluoro-2-tetralone Yield (%)Other Byproducts (%)
PPA80652510
PPA120553510
Eaton's Reagent60751510
AlCl₃ (from acid chloride)0-25702010

Experimental Protocols

Protocol 1: Cyclization of 4-(4-fluorophenyl)butanoic acid using Polyphosphoric Acid (PPA)

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 100 g of polyphosphoric acid.

  • Addition of Reactant: Heat the PPA to 80 °C with stirring. Slowly add 10 g of 4-(4-fluorophenyl)butanoic acid to the hot PPA.

  • Reaction: Continue stirring the mixture at 80 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the 7-fluoro and 5-fluoro isomers.

Visualizations

Byproduct_Formation_Pathway cluster_start Starting Material cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_products Products 4-(4-fluorophenyl)butanoic_acid 4-(4-fluorophenyl)butanoic acid Acylium_Ion Acylium Ion Intermediate 4-(4-fluorophenyl)butanoic_acid->Acylium_Ion + Strong Acid (e.g., PPA) This compound This compound (Desired Product) Acylium_Ion->this compound ortho-attack (Favored) 5-Fluoro-2-tetralone 5-Fluoro-2-tetralone (Isomeric Byproduct) Acylium_Ion->5-Fluoro-2-tetralone meta-attack (Less Favored) Troubleshooting_Workflow cluster_workflow Troubleshooting Logic Start Reaction Outcome Unsatisfactory High_Isomer High % of 5-Fluoro Isomer? Start->High_Isomer Low_Yield Low Overall Yield? High_Isomer->Low_Yield No Optimize_Temp_Catalyst Optimize Temperature & Catalyst High_Isomer->Optimize_Temp_Catalyst Yes Polymer Polymer Formation? Low_Yield->Polymer No Activate_Acid Activate Carboxylic Acid (e.g., to Acid Chloride) Low_Yield->Activate_Acid Yes Lower_Temp_Conc Lower Temperature & Concentration Polymer->Lower_Temp_Conc Yes End Improved Synthesis Polymer->End No Optimize_Temp_Catalyst->Low_Yield Activate_Acid->Polymer Lower_Temp_Conc->End

References

Technical Support Center: 7-Fluoro-2-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Fluoro-2-tetralone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and modern approach is the direct, single-stage reaction of 3-fluorophenylacetic acid with ethylene (B1197577) in the presence of a dehydrating agent and a catalyst, such as trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid.[1] This method is considered a "cleaner" alternative to traditional Friedel-Crafts acylation-cycloalkylation processes as it avoids the use of thionyl chloride and aluminum trichloride.[1]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters include the exclusion of moisture to prevent catalyst deactivation, the purity of starting materials, the reaction temperature, and the molar ratio of the reactants and catalyst.[2][3] For Friedel-Crafts type reactions, ensuring anhydrous conditions is paramount for achieving high yields.[2][4]

Q3: How can I purify the crude this compound?

A3: Purification can be achieved through several methods. Column chromatography on silica (B1680970) gel is a common technique. Recrystallization from a suitable solvent system is another effective method for obtaining high-purity crystalline product.[5][6][7][8][9] For ketones like this compound, formation of a crystalline bisulfite addition product can be a highly selective purification method, from which the pure ketone can be regenerated.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities.[10][11] High-performance liquid chromatography (HPLC) is also widely used for purity assessment. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[12]

Troubleshooting Guide

Low yield and the presence of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low Product Yield

A low yield of this compound can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Relevant Considerations
Catalyst Inactivity Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. The Lewis acid catalyst (e.g., AlCl₃, or the phosphoric acid used in the clean-chemistry method) is highly sensitive to moisture.[2]Any water present will react with and deactivate the catalyst, halting the reaction.
Deactivated Aromatic Ring The fluorine atom in 3-fluorophenylacetic acid is a deactivating group for electrophilic aromatic substitution. More forcing reaction conditions (e.g., higher temperature, stronger catalyst) may be required.Friedel-Crafts reactions are less efficient with deactivated aromatic rings.[2]
Insufficient Catalyst In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst, taking it out of the catalytic cycle.[2][4]Consider increasing the molar equivalents of the catalyst.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while excessively high temperatures can lead to decomposition and side reactions.[2][3]Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.
Poor Quality Starting Materials Ensure the purity of 3-fluorophenylacetic acid and the ethylene source. Impurities can lead to by-product formation and lower yields.Use freshly distilled or recrystallized starting materials if purity is a concern.
Issue 2: Presence of Impurities

The formation of impurities can complicate purification and affect the quality of the final product. Below are common impurities and strategies to minimize their formation.

Potential Impurity Likely Cause Mitigation Strategy & Purification
Unreacted 3-Fluorophenylacetic Acid Incomplete reaction due to insufficient reaction time, low temperature, or deactivated catalyst.Increase reaction time and/or temperature. Ensure the catalyst is active and used in sufficient quantity. Purification: Remove by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during workup.
Isomeric By-products (e.g., 5-Fluoro-2-tetralone) The directing effect of the fluorine substituent can lead to cyclization at the ortho position, although para is generally favored.The regioselectivity of Friedel-Crafts acylation can be influenced by the choice of solvent and catalyst.[3] Lower reaction temperatures may favor the kinetic product. Purification: Isomers can be challenging to separate. Fractional crystallization or careful column chromatography may be effective.
Polymerization Products Side reactions of ethylene or the acylium ion intermediate, particularly at higher temperatures.Maintain optimal reaction temperature and concentration. Add the reactants slowly to control the reaction rate. Purification: These are typically high molecular weight, non-volatile materials that can be removed by distillation of the product or column chromatography.
By-products from Incomplete Cyclization Formation of an acylated, uncyclized intermediate.Ensure sufficient catalyst and reaction time for the intramolecular Friedel-Crafts cyclization to complete.

Experimental Protocols

Synthesis of this compound via a Single-Stage Acylation-Cycloalkylation

This protocol is adapted from the "clean-chemistry" synthesis of 2-tetralones.[1]

Materials:

  • 3-Fluorophenylacetic acid

  • Trifluoroacetic anhydride (TFAA)

  • Phosphoric acid (85%)

  • Ethylene gas

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis, including a gas dispersion tube

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to an ethylene source, add 3-fluorophenylacetic acid (1 equivalent).

  • Dissolve the acid in anhydrous DCM.

  • Cool the mixture in an ice bath and add trifluoroacetic anhydride (1.5 equivalents) dropwise.

  • After the addition is complete, add phosphoric acid (0.5 equivalents) cautiously.

  • Bubble ethylene gas through the reaction mixture at a steady rate.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound 3-Fluorophenylacetic Acid 3-Fluorophenylacetic Acid Mixed Anhydride Intermediate Mixed Anhydride Intermediate 3-Fluorophenylacetic Acid->Mixed Anhydride Intermediate + TFAA Ethylene Ethylene Acylated Intermediate Acylated Intermediate Ethylene->Acylated Intermediate Acylation Mixed Anhydride Intermediate->Acylated Intermediate This compound This compound Acylated Intermediate->this compound Intramolecular Friedel-Crafts Cyclization (H3PO4 catalyst)

Caption: Synthesis of this compound from 3-Fluorophenylacetic acid.

Troubleshooting_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_conditions Check Reaction Conditions start->check_conditions anhydrous Anhydrous Conditions Met? check_conditions->anhydrous reagent_purity Starting Materials Pure? anhydrous->reagent_purity Yes ensure_dry Ensure Anhydrous Setup anhydrous->ensure_dry No catalyst_amount Sufficient Catalyst? reagent_purity->catalyst_amount Yes purify_reagents Purify Starting Materials reagent_purity->purify_reagents No temperature Optimal Temperature? catalyst_amount->temperature Yes increase_catalyst Increase Catalyst Amount catalyst_amount->increase_catalyst No optimize_temp Optimize Temperature temperature->optimize_temp No end Improved Yield temperature->end Yes increase_catalyst->check_conditions optimize_temp->check_conditions purify_reagents->check_conditions ensure_dry->check_conditions

Caption: A logical workflow for troubleshooting low product yield.[3]

Troubleshooting_Purity Addressing Common Impurities start Impurities Detected identify_impurity Identify Impurity (GC-MS, LC-MS, NMR) start->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm e.g., 3-Fluorophenylacetic Acid isomers Isomeric By-products identify_impurity->isomers e.g., 5-Fluoro-2-tetralone polymers Polymerization identify_impurity->polymers High MW species increase_time_temp Increase Reaction Time/Temp unreacted_sm->increase_time_temp optimize_conditions Optimize Solvent/Temp for Regioselectivity isomers->optimize_conditions control_temp Control Temperature and Concentration polymers->control_temp purification Purification Step (Chromatography, Recrystallization) increase_time_temp->purification optimize_conditions->purification control_temp->purification

Caption: A workflow for identifying and addressing common impurities.

References

Managing exothermic reactions in 7-Fluoro-2-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-2-tetralone, with a specific focus on managing exothermic reactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly concerning the management of exothermic events.

Issue 1: Rapid, Uncontrolled Temperature Increase During Friedel-Crafts Acylation or Cyclization

  • Question: My reaction temperature is rising uncontrollably after adding the Lewis acid (e.g., AlCl₃) or during the polyphosphoric acid (PPA) mediated cyclization. What is happening and what should I do?

  • Answer: You are likely experiencing a thermal runaway. This is a hazardous situation where the heat generated by the exothermic reaction exceeds the cooling capacity of your setup.

    Immediate Actions:

    • Remove External Heating: Immediately remove any heating mantles or oil baths.

    • Enhance Cooling: Increase the efficiency of your cooling bath. For ice baths, ensure a slurry of ice and water for maximum contact. For cryostats, lower the set temperature.

    • Halt Reagent Addition: If you are in the process of adding a reagent, stop the addition immediately.

    • Emergency Quenching (Use with extreme caution and as a last resort): If the temperature continues to rise uncontrollably, a pre-cooled, non-reactive solvent can be slowly added to dilute the reaction mixture and absorb heat. For quenching reactions involving Lewis acids like AlCl₃, slowly pouring the reaction mixture onto crushed ice and dilute HCl is a standard procedure.[1] For PPA reactions, quenching is typically done by carefully adding the hot reaction mixture to ice water.[2][3]

Issue 2: Low Yield of this compound

  • Question: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors, often related to reagent quality, reaction conditions, and the inherent reactivity of the fluorinated substrate.

    • Inadequate Catalyst Activity: Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to deactivation.[4]

      • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use a fresh, unopened container of the anhydrous Lewis acid and handle it under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Deactivated Aromatic Ring: While a single fluorine substituent is generally tolerated, it is an electron-withdrawing group that can slightly deactivate the aromatic ring towards electrophilic substitution.[4]

      • Solution: Consider using a more reactive acylating agent or a stronger Lewis acid system.[4] Optimizing the reaction temperature is also crucial; sometimes a moderate increase in temperature is needed, but this must be balanced against the risk of side reactions.

    • Suboptimal Reaction Temperature: The temperature for both the initial acylation and the subsequent cyclization is critical. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to charring and byproduct formation.[1]

      • Solution: For the initial Friedel-Crafts acylation, dropwise addition of the acylating agent at a low temperature (e.g., 0-5 °C) is often recommended to control the initial exotherm.[1] The reaction may then be allowed to slowly warm to room temperature or be gently heated. For the PPA-mediated cyclization, a temperature range of 70-100 °C is often employed, but this should be carefully optimized for the specific substrate.

    • Formation of Isomeric Byproducts: In Friedel-Crafts reactions on substituted benzenes, the formation of constitutional isomers is a common issue.

      • Solution: The choice of solvent and temperature can influence regioselectivity.[5] Slower addition of reagents at lower temperatures can sometimes improve selectivity towards the desired isomer.[6]

Issue 3: Formation of Polymeric or Tar-like Byproducts

  • Question: My reaction mixture has turned dark and viscous, and I am isolating a tarry substance instead of my desired product. What is causing this?

  • Answer: The formation of polymeric or tar-like materials is often a result of excessive reaction temperatures or high concentrations of reactants.

    • High Reaction Temperature: Elevated temperatures can promote intermolecular side reactions, leading to polymerization.[1]

      • Solution: Maintain a lower reaction temperature, especially during the initial stages of the reaction. For some intramolecular Friedel-Crafts reactions, temperatures below 0 °C have been shown to improve the yield of the desired cyclic product.[1]

    • High Reactant Concentration: Concentrated reaction mixtures can favor intermolecular reactions over the desired intramolecular cyclization.

      • Solution: Performing the reaction under higher dilution conditions can favor the formation of the cyclic product.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis pathway for this compound?

A1: The synthesis of this compound commonly proceeds through a two-step sequence:

  • Intermolecular Friedel-Crafts Acylation: 3-Fluorophenylacetic acid (or its acid chloride) is reacted with an acylating agent (e.g., succinic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-(3-fluorophenyl)-4-oxobutanoic acid.

  • Intramolecular Friedel-Crafts Cyclization (or Reduction followed by Cyclization): The keto group of the intermediate is typically reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to yield 4-(3-fluorophenyl)butanoic acid. This is then cyclized using a strong acid, most commonly polyphosphoric acid (PPA), to form this compound.

Q2: Why is polyphosphoric acid (PPA) often used for the cyclization step?

A2: Polyphosphoric acid is a strong dehydrating agent and a moderately strong acid, making it an effective catalyst for intramolecular Friedel-Crafts acylations (cyclizations) of carboxylic acids.[3] It often gives cleaner reactions and higher yields compared to other strong acids for this type of transformation. However, it is highly viscous and corrosive, requiring careful handling.[3]

Q3: How should I properly quench a reaction containing polyphosphoric acid (PPA)?

A3: Due to the highly exothermic reaction of PPA with water, quenching must be done with caution. The standard procedure is to allow the reaction mixture to cool slightly and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring.[3] This helps to dissipate the heat of dilution safely. The product can then be extracted with a suitable organic solvent.[2]

Q4: Can carbocation rearrangements occur during the synthesis of this compound?

A4: Carbocation rearrangements are a known issue in Friedel-Crafts alkylation reactions. However, in Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion, which is much less prone to rearrangement.[4][7][8] Therefore, rearrangements are not a significant concern during the acylation steps of this synthesis.

Q5: What are some "greener" alternatives to traditional Lewis acids for this synthesis?

A5: Research into more environmentally benign catalysts for Friedel-Crafts reactions is ongoing. Some alternatives to stoichiometric AlCl₃ include catalytic amounts of other Lewis acids or the use of solid acid catalysts. For the cyclization step, methanesulfonic acid (MSA) can sometimes be used as a less viscous and easier-to-handle alternative to PPA.[9]

Data Presentation

Table 1: Illustrative Effect of Temperature on Yield in Intramolecular Friedel-Crafts Cyclization

CatalystTemperature (°C)Reaction Time (h)Illustrative Yield of Tetralone (%)Observations and Potential Issues
PPA60-704-6ModerateSlower reaction rate, potentially incomplete conversion.
PPA80-902-3Good to ExcellentOptimal range for many substrates, good balance of rate and selectivity.
PPA>1001-2Moderate to LowIncreased rate of side reactions, potential for charring and decomposition.[1]
AlCl₃0-253-5GoodRequires conversion of the carboxylic acid to the more reactive acyl chloride.
AlCl₃>401-3LowIncreased potential for intermolecular reactions and byproduct formation.[1]

Note: This data is illustrative and based on general trends observed for intramolecular Friedel-Crafts cyclizations. Optimal conditions for the synthesis of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Fluorophenyl)butanoic Acid (Precursor)

This protocol is a general representation and should be adapted and optimized.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). The system is kept under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Anhydrous aluminum chloride (1.2 equivalents) is suspended in a dry, inert solvent (e.g., dichloromethane) in the flask and cooled to 0 °C in an ice bath.

  • Acylation: A solution of 3-fluorophenylacetic acid (1 equivalent) and succinic anhydride (B1165640) (1.1 equivalents) in the same dry solvent is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature, stirring for another 2-4 hours. The reaction progress should be monitored (e.g., by TLC).

  • Reduction (Wolff-Kishner): Following a suitable workup to isolate the keto-acid, it is subjected to Wolff-Kishner reduction (hydrazine hydrate (B1144303) and a strong base like KOH in a high-boiling solvent like ethylene (B1197577) glycol) to reduce the ketone to a methylene (B1212753) group, yielding 4-(3-fluorophenyl)butanoic acid.

Protocol 2: Intramolecular Cyclization to this compound

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser with a drying tube.

  • Reagent Charging: 4-(3-Fluorophenyl)butanoic acid (1 equivalent) is added to polyphosphoric acid (PPA, typically 10-20 times the weight of the acid) in the flask.

  • Heating and Cyclization: The mixture is heated with stirring to 80-90 °C. The high viscosity of PPA requires efficient stirring.[3] The reaction is typically complete within 2-3 hours. Monitor the reaction by TLC or GC.

  • Workup: The hot reaction mixture is carefully and slowly poured onto a large excess of crushed ice with vigorous stirring.

  • Extraction and Purification: The aqueous mixture is extracted several times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation under reduced pressure.

Visualizations

Exothermic_Reaction_Management Workflow for Managing Exothermic Reactions start Exothermic Reaction (e.g., Friedel-Crafts) monitor Monitor Temperature Continuously start->monitor is_controlled Is Temperature Stable? monitor->is_controlled controlled Continue Reaction Under Controlled Conditions is_controlled->controlled Yes uncontrolled Thermal Runaway Detected! is_controlled->uncontrolled No action1 1. Remove Heating Source uncontrolled->action1 action2 2. Enhance Cooling action1->action2 action3 3. Stop Reagent Addition action2->action3 action4 4. Prepare for Quenching (Last Resort) action3->action4 quench Perform Emergency Quench action4->quench

Caption: Workflow for Managing Exothermic Reactions.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Cyclization start 3-Fluorophenylacetic Acid + Succinic Anhydride fc_acylation Intermolecular Friedel-Crafts Acylation (AlCl3, 0°C -> RT) start->fc_acylation intermediate1 4-(3-fluorophenyl)-4-oxobutanoic acid fc_acylation->intermediate1 reduction Ketone Reduction (e.g., Wolff-Kishner) intermediate1->reduction precursor 4-(3-fluorophenyl)butanoic acid reduction->precursor cyclization Intramolecular Friedel-Crafts Cyclization (PPA, 80-90°C) precursor->cyclization workup Workup: 1. Quench with Ice Water 2. Extraction cyclization->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Caption: Synthesis Workflow for this compound.

References

Validation & Comparative

A Comparative Guide to 7-Fluoro-2-tetralone and 7-Methoxy-2-tetralone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and organic synthesis, substituted tetralones are valuable scaffolds for the construction of a diverse array of biologically active molecules. Among these, 7-Fluoro-2-tetralone and 7-Methoxy-2-tetralone have emerged as key intermediates in the development of novel therapeutics. This guide provides an objective comparison of these two compounds, focusing on their synthesis, physicochemical properties, and reactivity, supported by experimental data to inform researchers in their selection of the appropriate building block for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The substitution at the 7-position of the tetralone core, either with a fluorine atom or a methoxy (B1213986) group, imparts distinct electronic and physical properties to the molecule. These differences can significantly influence their reactivity, solubility, and metabolic stability in a drug discovery context. A summary of their key physical and chemical properties is presented in Table 1.

PropertyThis compound7-Methoxy-2-tetralone
CAS Number 29419-15-64133-34-0[1]
Molecular Formula C₁₀H₉FOC₁₁H₁₂O₂[1]
Molecular Weight 164.18 g/mol 176.21 g/mol [1]
Appearance -Colorless to pale yellow solid/liquid[2]
Boiling Point 265.5 ± 40.0 °C at 760 mmHg124-126 °C at 1.5 mmHg[3]
Density 1.198 ± 0.06 g/cm³1.13 g/mL at 25 °C
Refractive Index -n20/D 1.566 (lit.)

Table 1: Comparison of Physicochemical Properties of this compound and 7-Methoxy-2-tetralone.

Synthesis and Yield: A Tale of Two Strategies

The efficient synthesis of these tetralone derivatives is a critical factor for their utility in research and development. While various synthetic routes have been reported, this guide highlights a high-yield protocol for each compound.

Synthesis of 7-Methoxy-2-tetralone: A High-Yield Photocatalytic Approach

A notable synthesis of 7-Methoxy-2-tetralone involves the photocatalytic reduction of 2,7-dimethoxynaphthalene (B1218487). This method stands out for its operational simplicity, use of a nano photocatalyst under ultraviolet irradiation, and avoidance of hazardous reagents like sodium metal. The subsequent hydrolysis of the intermediate yields 7-Methoxy-2-tetralone in high yields, reportedly up to 85%.

Experimental Protocol: High-Yield Synthesis of 7-Methoxy-2-tetralone

Materials:

  • 2,7-dimethoxynaphthalene

  • Organic solvent (e.g., methanol, ethanol, or isopropanol)

  • Nano photocatalyst (e.g., CdS, ZnO, or TiO₂)

  • Dioxane

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate aqueous solution

  • Petroleum ether

Procedure:

  • Dissolve 2,7-dimethoxynaphthalene in the chosen organic solvent.

  • Add the nano photocatalyst to the solution.

  • Irradiate the mixture with ultraviolet light while stirring.

  • After the reaction is complete, filter the mixture to remove the photocatalyst.

  • Remove the organic solvent from the filtrate by distillation to obtain the intermediate compound.

  • Mix the intermediate with dioxane and adjust the pH to 1-3 with dilute hydrochloric acid.

  • Reflux the mixture for 3 hours to facilitate hydrolysis.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the solvent by distillation.

  • Extract the aqueous residue with petroleum ether.

  • Evaporate the petroleum ether from the combined organic extracts to obtain 7-Methoxy-2-tetralone.

Synthesis of this compound: Friedel-Crafts Acylation Approach

The synthesis of this compound can be achieved through a multi-step sequence, often involving an intramolecular Friedel-Crafts acylation as a key step. While a specific high-yield, single-pot synthesis is not as readily available in the literature as for its methoxy counterpart, the general strategy provides a reliable route to this fluorinated building block. The workflow typically starts from a fluorinated aromatic precursor.

Spectroscopic Data Summary

A comparative summary of the key spectroscopic data for this compound and 7-Methoxy-2-tetralone is provided in Table 2. This data is essential for the characterization and quality control of these compounds in a laboratory setting.

Spectroscopic DataThis compound7-Methoxy-2-tetralone
¹H NMR Specific chemical shifts and coupling constants are available in spectral databases.Key signals include those for the methoxy group, aromatic protons, and the aliphatic protons of the tetralone ring.[4][5]
¹³C NMR Characteristic signals for the fluorinated aromatic carbon and the carbonyl carbon are observed.[5]The spectrum shows distinct peaks for the methoxy carbon, aromatic carbons, and the carbonyl carbon.[5]
IR (cm⁻¹) -Key absorptions include C-H stretching, a strong C=O stretch for the ketone, and C-O stretching for the ether.[6][7]
Mass Spec (m/z) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.The molecular ion peak and fragmentation pattern are consistent with the structure.[6][8]

Table 2: Comparative Spectroscopic Data.

Reactivity and Applications in Synthesis: The Influence of the 7-Substituent

The electronic nature of the substituent at the 7-position dictates the reactivity of the tetralone core and influences the properties of the resulting derivatives.

7-Methoxy-2-tetralone: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This can influence the regioselectivity of subsequent reactions on the aromatic portion of the molecule. The methoxy group can also be a site for chemical modification, such as ether cleavage to reveal a phenol, providing a handle for further functionalization. Derivatives of 7-Methoxy-2-tetralone have been explored for their potential antimicrobial, antioxidant, and anti-inflammatory properties.[2]

This compound: In contrast, the fluorine atom is an electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic attack. However, its small size and ability to form strong bonds with carbon make it a desirable substituent in drug design. Fluorine can block metabolic pathways, increase binding affinity, and improve the pharmacokinetic profile of a molecule. The presence of fluorine enhances the biological activity of many compounds, making this compound a valuable building block in medicinal chemistry for creating more effective drugs with improved properties.

Logical Workflow and Pathway Diagrams

To visualize the utility of these compounds in a research and development context, the following diagrams illustrate a general synthetic workflow and a hypothetical signaling pathway where derivatives of these tetralones might act.

G cluster_synthesis Synthetic Workflow start Starting Material (e.g., Fluorinated or Methoxylated Precursor) tetralone 7-Substituted-2-tetralone (Fluoro or Methoxy) start->tetralone Synthesis derivatization Chemical Derivatization (e.g., Condensation, Reduction) tetralone->derivatization Modification candidate Drug Candidate derivatization->candidate Optimization

Caption: General synthetic workflow from a starting material to a drug candidate using a 7-substituted-2-tetralone intermediate.

G cluster_pathway Hypothetical Signaling Pathway ligand Tetralone Derivative (Ligand) receptor Cell Surface Receptor ligand->receptor Binds kinase_cascade Kinase Cascade receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a drug candidate derived from a tetralone scaffold.

Conclusion

Both this compound and 7-Methoxy-2-tetralone are valuable and versatile building blocks in the synthesis of complex organic molecules for drug discovery and materials science. The choice between the two will largely depend on the desired properties of the final product. 7-Methoxy-2-tetralone, with its electron-donating group, may be preferred when subsequent electrophilic aromatic substitution is desired, or when the methoxy group itself is a key feature for biological activity or further modification. In contrast, this compound is an excellent choice when seeking to introduce fluorine to enhance metabolic stability, binding affinity, and other pharmacokinetic properties, a common strategy in modern drug design. The high-yield synthesis available for the methoxy analogue makes it an attractive option from a process chemistry perspective, while the unique benefits of fluorination ensure that the fluoro analogue remains a critical tool for medicinal chemists. This guide provides the foundational data to assist researchers in making an informed decision based on the specific goals of their synthetic and drug discovery programs.

References

A Comparative Analysis of the Reactivity of 7-Fluoro-2-tetralone and 2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 7-Fluoro-2-tetralone and its parent compound, 2-tetralone (B1666913). The introduction of a fluorine atom onto the aromatic ring of the tetralone scaffold is anticipated to significantly influence its chemical behavior. This document outlines the theoretical basis for these differences and provides detailed experimental protocols for key reactions to facilitate empirical comparison.

Introduction

2-Tetralone is a versatile bicyclic ketone widely employed as an intermediate in the synthesis of a diverse range of organic molecules, including pharmaceuticals and other biologically active compounds. Its reactivity is primarily centered around the ketone functional group and the adjacent α-protons, which are amenable to enolization. The strategic placement of a fluorine atom at the 7-position, as in this compound, introduces a potent electronic perturbation to the system. Fluorine's high electronegativity is expected to modulate the reactivity of both the carbonyl group and the aromatic ring.

Theoretical Reactivity Comparison

The primary distinction in reactivity between this compound and 2-tetralone stems from the strong electron-withdrawing nature of the fluorine atom. This electronic effect is transmitted through the aromatic ring to the ketone functionality.

Carbonyl Group Reactivity: The fluorine substituent is expected to increase the electrophilicity of the carbonyl carbon in this compound. This is due to the inductive electron withdrawal (-I effect) of the fluorine atom, which deactivates the aromatic ring and, to a lesser extent, the benzylic position, ultimately making the carbonyl carbon more electron-deficient. Consequently, this compound is predicted to be more susceptible to nucleophilic attack at the carbonyl group compared to 2-tetralone.

Enolate Formation: The acidity of the α-protons (at the C1 and C3 positions) is also likely to be influenced by the fluorine substituent. The electron-withdrawing effect of fluorine should stabilize the resulting enolate anion, thereby increasing the kinetic and thermodynamic acidity of the α-protons in this compound relative to 2-tetralone. This could lead to faster rates of enolate formation and potentially alter the regioselectivity of enolization under certain conditions.

Electrophilic Aromatic Substitution: The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its strong inductive effect. However, it is also an ortho-, para-director due to the resonance donation of its lone pairs. In this compound, the positions ortho and para to the fluorine are C6, C8, and C5 respectively. The existing fused ring system will also influence the regioselectivity. It is anticipated that electrophilic aromatic substitution on this compound will be slower than on 2-tetralone and will be directed to specific positions based on the combined directing effects of the fluorine and the alkyl portion of the fused ring.

Quantitative Data Comparison (Predicted)

While direct experimental comparative data is scarce in the literature, the following tables present the expected trends in reactivity based on established chemical principles. These tables are intended to serve as a hypothesis for experimental validation.

Table 1: Predicted Relative Reaction Rates

Reaction TypePredicted Relative Rate (this compound vs. 2-tetralone)Rationale
Nucleophilic Addition to Carbonyl
- Reduction with NaBH4FasterIncreased electrophilicity of the carbonyl carbon.
Reactions via Enolate Intermediate
- Base-catalyzed Aldol (B89426) CondensationFasterIncreased acidity of α-protons leading to faster enolate formation.
Electrophilic Aromatic Substitution
- BrominationSlowerDeactivating effect of the fluorine substituent.

Table 2: Predicted Product Yields and Regioselectivity

ReactionSubstratePredicted Major Product(s)Predicted YieldNotes on Regioselectivity
Reduction 2-Tetralone1,2,3,4-Tetrahydronaphthalen-2-olHighN/A
This compound7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-olHighN/A
Aldol Condensation with Benzaldehyde (B42025) 2-Tetralone(E)-1-(Phenylmethylene)-3,4-dihydronaphthalen-2(1H)-oneModerate to HighCondensation at the more reactive C1 position.
This compound(E)-7-Fluoro-1-(phenylmethylene)-3,4-dihydronaphthalen-2(1H)-oneModerate to HighCondensation at the more reactive C1 position.
Electrophilic Bromination 2-Tetralone1-Bromo-2-tetralone and/or Aromatic BrominationVariesRegioselectivity depends on reaction conditions.
This compoundAromatic bromination likely at C6 or C8VariesFluorine directs ortho/para; steric hindrance may play a role.

Experimental Protocols

The following protocols are provided as a foundation for conducting comparative reactivity studies between this compound and 2-tetralone.

Reduction of the Carbonyl Group with Sodium Borohydride (B1222165)

Objective: To compare the rate of reduction of the ketone functionality.

Procedure:

  • Dissolve 2-tetralone (1.0 mmol) in methanol (B129727) (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 mmol) portion-wise over 5 minutes with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 5 minutes).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

  • Repeat the experiment with this compound under identical conditions.

  • Compare the reaction times and isolated yields.

Base-Catalyzed Aldol Condensation with Benzaldehyde

Objective: To compare the reactivity in an enolate-mediated carbon-carbon bond-forming reaction.

Procedure:

  • To a solution of 2-tetralone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (B145695) (10 mL) in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (B78521) (2 mL).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with 1 M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from ethanol.

  • Repeat the experiment with this compound under identical conditions.

  • Compare the reaction times and isolated yields of the chalcone (B49325) product.

Electrophilic Aromatic Bromination

Objective: To compare the susceptibility of the aromatic ring to electrophilic attack and to determine the regiochemical outcome.

Procedure:

  • Dissolve 2-tetralone (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask protected from light.

  • Add a solution of bromine (1.0 mmol) in glacial acetic acid (2 mL) dropwise with stirring at room temperature.

  • Stir the reaction mixture for a specified time (e.g., 1 hour) and monitor by TLC.

  • Pour the reaction mixture into a solution of sodium thiosulfate (B1220275) (10% w/v, 50 mL) to quench the excess bromine.

  • Extract the product with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the product distribution (aromatic vs. α-bromination).

  • Repeat the experiment with this compound under identical conditions.

  • Compare the extent of reaction and the regioselectivity of bromination.

Visualizations

G Predicted Reactivity Pathway for Nucleophilic Addition cluster_0 This compound cluster_1 2-Tetralone 7F_Tetralone This compound (More electrophilic C=O) Product_7F Addition Product 7F_Tetralone->Product_7F 2_Tetralone 2-Tetralone (Less electrophilic C=O) Product_2 Addition Product 2_Tetralone->Product_2 Nucleophile Nucleophile (e.g., H⁻ from NaBH₄) Nucleophile->7F_Tetralone Faster Attack Nucleophile->2_Tetralone Slower Attack

Caption: Predicted relative rates of nucleophilic addition.

G Logical Flow for Comparing Enolate Formation Start Start with Ketone Base Add Base (e.g., NaOH) Start->Base 7F_Enolate 7-Fluoro-2-enolate (More Stable Anion) Base->7F_Enolate This compound (Faster Deprotonation) 2_Enolate 2-Enolate (Less Stable Anion) Base->2_Enolate 2-Tetralone (Slower Deprotonation) Aldehyde React with Electrophile (e.g., Benzaldehyde) 7F_Enolate->Aldehyde 2_Enolate->Aldehyde Product_7F Aldol Product Aldehyde->Product_7F Product_2 Aldol Product Aldehyde->Product_2

Caption: Comparative workflow for aldol condensation.

Conclusion

The presence of a fluorine atom at the 7-position of the 2-tetralone skeleton is expected to significantly alter its reactivity profile. This compound is predicted to be more reactive towards nucleophiles at the carbonyl carbon and to form enolates more readily than its non-fluorinated counterpart. Conversely, it is expected to be less reactive towards electrophilic aromatic substitution. The provided experimental protocols offer a framework for the systematic and quantitative comparison of these two important synthetic intermediates, which will be invaluable for researchers in the fields of medicinal chemistry and organic synthesis.

A Comparative Guide to the Biological Activity of 7-Fluoro-2-aminotetralin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 7-Fluoro-2-aminotetralin derivatives, focusing on their interactions with G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors. The information is compiled from preclinical research to support drug discovery and development efforts.

Comparative Analysis of Receptor Binding and Functional Potency

7-Fluoro-2-aminotetralin derivatives have been investigated for their affinity and functional activity at various neurotransmitter receptors. The introduction of a fluorine atom at the 7th position of the 2-aminotetralin scaffold can significantly influence the pharmacological profile, including selectivity and potency. Below are tables summarizing the available quantitative data from in vitro studies.

Serotonin Receptor Binding Affinities

The following table outlines the binding affinities (Ki) of select fluorinated 2-aminotetralin derivatives for various serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Reference CompoundKi (nM)
(2S)-DFPT (2'-fluoro)5-HT1A1.0 ± 0.1(2S)-FPT1.3 ± 0.2
5-HT1B1.1 ± 0.10.6 ± 0.1
5-HT1D0.2 ± 0.030.1 ± 0.01
(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin5-HT1AVaries by C8 substituent8-OH-DPAT-

(Data sourced from multiple studies, see references for specifics).[1]

Dopamine and Serotonin Receptor Interactions of 7-OH-DPAT Enantiomers

The stereochemistry of 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) significantly impacts its affinity for dopamine and serotonin receptors. The (+)-enantiomer generally displays higher affinity for dopamine D2 and D3 receptors compared to the (-)-enantiomer.[2]

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity ([35S]GTPγS Binding, Emax %)
(+)-7-OH-DPAThD3Lower Ki (Higher Affinity)Potent Agonist
(-)-7-OH-DPAThD3~20-fold less potent than (+)Less Potent Agonist
(+)-7-OH-DPAThD2Higher AffinityPotent Agonist
(-)-7-OH-DPAThD2~20-fold less potent than (+)Less Potent Agonist
(+)-7-OH-DPATh5-HT1A20-fold lower affinity than at hD376%
(-)-7-OH-DPATh5-HT1A53%

(Data interpretation from Lejeune et al., 1997).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the biological activity of 7-fluoro-2-aminotetralin derivatives.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor through competition with a specific radioligand.

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-Hydroxy-2-(di-n-propylamino)tetralin ([3H]-8-OH-DPAT).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM non-radiolabeled 5-HT or 8-OH-DPAT.

  • Test Compounds: Serial dilutions of 7-fluoro-2-aminotetralin derivatives.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-8-OH-DPAT (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay for Gi/o-Coupled Receptors

This assay measures the ability of a test compound to act as an agonist or antagonist at Gi/o-coupled receptors, such as the 5-HT1A receptor, by quantifying its effect on forskolin-stimulated cAMP production.

Materials:

  • Cells: HEK293 or other suitable cells expressing the Gi/o-coupled receptor of interest.

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • Test Compounds: Agonists and antagonists of interest.

  • cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Incubation:

    • For Antagonist Testing: Pre-incubate the cells with various concentrations of the antagonist for a defined period (e.g., 30 minutes).

    • For Agonist Testing: No pre-incubation is typically required.

  • Stimulation: Add the test agonist and a fixed concentration of forskolin to the wells. Forskolin stimulates cAMP production, and an agonist for a Gi/o-coupled receptor will inhibit this stimulation.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For Agonists: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonists: Generate a dose-response curve by plotting the reversal of agonist-induced inhibition against the antagonist concentration to determine the IC50.

Visualizing Molecular Interactions and Experimental Processes

To better understand the mechanisms of action and the experimental procedures, the following diagrams illustrate key signaling pathways and a typical workflow for GPCR drug discovery.

G_protein_signaling_pathway ligand 7-Fluoro-2-aminotetralin Derivative (Agonist) receptor GPCR (e.g., 5-HT1A, D2) ligand->receptor Binds g_protein Gαi/oβγ receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits atp ATP camp cAMP ac->camp atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inhibition of Neuronal Firing) pka->response Phosphorylates Targets

Caption: Gi/o-Coupled GPCR Signaling Pathway.

experimental_workflow cluster_screening Primary Screening & Hit Identification cluster_characterization Hit-to-Lead & Lead Optimization synthesis Compound Synthesis (7-Fluoro-2-aminotetralin Derivatives) binding_assay Radioligand Binding Assay (Determine K_i) synthesis->binding_assay hit_id Hit Identification (High Affinity Compounds) binding_assay->hit_id functional_assay Functional Assay (cAMP) (Determine EC_50 & E_max) hit_id->functional_assay Hits sar Structure-Activity Relationship (SAR) Analysis functional_assay->sar sar->synthesis Iterative Design lead_selection Lead Candidate Selection sar->lead_selection

Caption: Experimental Workflow for GPCR Drug Discovery.

References

In Vitro Evaluation of 7-Fluoro-2-Tetralone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 7-fluoro-2-tetralone derivatives and related tetralone compounds. The information is compiled from various studies to assist in the evaluation of their potential as therapeutic agents. While specific data for this compound derivatives are limited in the public domain, this guide draws comparisons with structurally similar tetralone analogues to provide a valuable reference for further research and development.

Comparative Analysis of Biological Activities

The in vitro efficacy of tetralone derivatives has been evaluated across several key areas of therapeutic interest, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a comparative assessment of these compounds.

Anticancer Activity

Tetralone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The data below showcases the IC50 values of different tetralone analogues, highlighting their potential as anticancer agents.

Compound ClassCell LineIC50 (µM)Reference
Thiazoline-Tetralin DerivativesSKOV-37.84[1]
HepG213.68[1]
A54915.69[1]
MCF-719.13[1]
T-2422.05[1]
Dihydronaphthalenone ChalconoidsK5627.1 ± 0.5[2]
HT-299.2 ± 0.2[2]
MCF-711.2 ± 1.1[2]
Enzyme Inhibition

Tetralone derivatives have been identified as potent inhibitors of several enzymes implicated in disease pathogenesis.

MIF is a proinflammatory cytokine involved in various inflammatory diseases. Certain tetralone derivatives have been shown to inhibit its tautomerase activity, thereby reducing inflammatory responses. Some E-2-arylmethylene-1-tetralones have been shown to inhibit MIF tautomerase activity and subsequently reduce inflammatory macrophage activation, inhibiting ROS and nitrite (B80452) production, as well as NF-κB activation[3][4].

C7-substituted α-tetralone derivatives have been identified as potent inhibitors of both MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. This suggests their potential for the treatment of neurological disorders.

Compound ClassEnzymeIC50 Range (µM)Reference
C7-Substituted α-Tetralone DerivativesMAO-A0.010–0.741[5]
MAO-B0.00089–0.047[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of tetralone derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the tetralone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

MIF Tautomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of MIF.

  • Enzyme and Inhibitor Incubation: Recombinant human MIF is pre-incubated with various concentrations of the tetralone derivative.

  • Substrate Addition: The enzymatic reaction is initiated by adding a substrate, such as D-dopachrome methyl ester.

  • Spectrophotometric Measurement: The rate of substrate conversion is monitored by measuring the change in absorbance at a specific wavelength over time.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of compounds on MAO-A and MAO-B activity.

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

  • Incubation: The enzymes are incubated with various concentrations of the tetralone derivatives.

  • Substrate Reaction: A specific substrate for each enzyme (e.g., kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B) is added to initiate the reaction.

  • Detection: The formation of the product is measured spectrophotometrically or fluorometrically.

  • IC50 Calculation: The IC50 values are determined by analyzing the dose-response curves.

Visualizing Molecular Mechanisms

To illustrate the potential mechanisms of action of tetralone derivatives, the following diagrams depict a generalized experimental workflow and a plausible signaling pathway they may modulate.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer enzyme Enzyme Inhibition (MIF, MAO) characterization->enzyme antimicrobial Antimicrobial Assays characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 enzyme->ic50 pathway Signaling Pathway Analysis ic50->pathway sar Structure-Activity Relationship (SAR) ic50->sar apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade tetralone Tetralone Derivative bcl2 Bcl-2 (Anti-apoptotic) tetralone->bcl2 Inhibition bax Bax (Pro-apoptotic) tetralone->bax Activation cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis mif_pathway cluster_receptor Cell Surface Receptor Complex cluster_signaling Downstream Signaling Cascades cluster_response Cellular Responses mif MIF cd74 CD74 mif->cd74 Binding mapk MAPK/ERK Pathway cd74->mapk Activation pi3k PI3K/Akt Pathway cd74->pi3k Activation tetralone Tetralone Derivative tetralone->mif Inhibition inflammation Inflammation mapk->inflammation proliferation Cell Proliferation mapk->proliferation pi3k->inflammation pi3k->proliferation

References

A Comparative Guide to the Validation of Analytical Methods for 7-Fluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3]

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in pharmaceutical analysis due to its versatility, robustness, and ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[4][5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[8][9][10][11] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust approach for the routine quantification of 7-Fluoro-2-tetralone in bulk drug substance or formulated products.

Experimental Protocol
ParameterCondition
Instrumentation HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength Determined by UV scan of this compound (typically around 254 nm)
Injection Volume 10 µL
Standard Preparation A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
Sample Preparation The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
Validation Parameters and Expected Performance

The following table summarizes the validation parameters and typical acceptance criteria for a robust HPLC-UV method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples with this compound and potential impurities.The peak for this compound should be well-resolved from other components with no significant interference at its retention time.
Linearity Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999
Range Confirmed by the linearity, accuracy, and precision data.The range over which the method is shown to be linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%
Precision - Repeatability (Intra-assay): Six replicate injections of the standard solution at 100% of the target concentration.- Intermediate Precision: Analysis performed by different analysts on different days using different equipment.- Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%- Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy (RSD ≤ 10%).
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C).System suitability parameters remain within acceptable limits, and the results are not significantly affected.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it an excellent alternative, particularly for identifying and quantifying trace levels of this compound and potential volatile impurities.[8][9][10]

Experimental Protocol
ParameterCondition
Instrumentation GC-MS system with an electron ionization (EI) source
Column Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Standard Preparation A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetone) and serially diluted.
Sample Preparation The sample is dissolved in a suitable solvent to a known concentration.
Validation Parameters and Expected Performance

The following table outlines the validation parameters and typical acceptance criteria for a GC-MS method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Confirm the identity of the this compound peak by its retention time and mass spectrum.The mass spectrum of the analyte peak in the sample should match that of the reference standard. No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.998
Range Confirmed by the linearity, accuracy, and precision data.The range over which the method is shown to be linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels.Mean recovery between 97.0% and 103.0%
Precision - Repeatability (Intra-assay): Six replicate injections of the standard solution.- Intermediate Precision: Analysis performed by different analysts on different days.- Repeatability: RSD ≤ 2.0%- Intermediate Precision: RSD ≤ 3.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 in SIM mode.The lowest concentration at which the characteristic ions of the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 in SIM mode.The lowest concentration that can be quantified with acceptable precision and accuracy (RSD ≤ 15%).
Robustness Deliberately vary method parameters such as oven temperature ramp rate (±10%), carrier gas flow rate (±10%), and injector temperature (±10°C).System suitability parameters remain within acceptable limits, and the results are not significantly affected.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method as per ICH guidelines.

Validation_Workflow A Analytical Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J System Suitability Criteria I->J K Validation Report J->K L Method Implementation K->L

Caption: General workflow for analytical method validation.

HPLC Sample Analysis Workflow

This diagram outlines the typical experimental workflow for analyzing a sample using the proposed HPLC-UV method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Reference Standard B Dissolve in Mobile Phase A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Integration G->H I Quantification using Calibration Curve H->I J Report Results I->J

References

Cross-Reactivity Profile of Tetralone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of tetralone derivatives, a scaffold of interest in drug discovery, by presenting supporting experimental data from published studies. While specific cross-reactivity data for 7-Fluoro-2-tetralone derivatives against a broad panel of targets remains limited in publicly available literature, this guide utilizes data from closely related tetralone analogs to illustrate potential off-target interaction profiles. The following sections summarize quantitative data, detail experimental methodologies, and visualize experimental workflows to aid in the assessment of the selectivity of this chemical class.

In Vitro Cross-Reactivity Data

The following tables summarize the in vitro cross-reactivity and selectivity of representative tetralone derivatives against different biological targets.

Table 1: Selectivity of 2-Benzylidene-Tetralone Derivatives Against Firefly and Renilla Luciferases

CompoundTarget EnzymeIC50 (µM)Selectivity (Fold) vs. Renilla Luciferase
Compound 1 Firefly Luciferase1.9>10.5
Renilla Luciferase>20
Compound 14 Firefly Luciferase0.007>2857
Renilla Luciferase>20
Compound 16 Firefly Luciferase0.004>5000
Renilla Luciferase>20
Compound 17 Firefly Luciferase0.0005>40000
Renilla Luciferase>20
Compound 19 Firefly Luciferase0.0012>16667
Renilla Luciferase>20
Compound 20 Firefly Luciferase0.012>1667
Renilla Luciferase>20
Compound 24 Firefly Luciferase0.0005>40000
Renilla Luciferase>20
Compound 48 Firefly Luciferase0.00025>80000
Renilla Luciferase>20
Resveratrol (Reference) Firefly Luciferase1.9>10.5
Renilla Luciferase>20

Data extracted from a study on 2-benzylidene-tetralone derivatives as Firefly Luciferase inhibitors. The high selectivity against the closely related Renilla Luciferase indicates a specific interaction with the Firefly Luciferase active site.

Table 2: Cross-Reactivity of C7-Substituted α-Tetralone Derivatives Against Monoamine Oxidase Isoforms

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
4a 0.7410.04715.77
4b 0.1170.003930.00
4c 0.0890.001946.84
4d 0.0510.001146.36
4e 0.0100.0008911.24
4f 0.1550.002855.36
4g 0.0440.001236.67
4h 0.0210.001119.09
4i 0.0450.002121.43
4j 0.0220.001218.33
4k 0.0170.001115.45
4l 0.0110.00157.33
4m 0.0120.001210.00
5a >100.0088>1136
5b >100.0064>1563

Data extracted from a study on C7-substituted α-tetralone derivatives as Monoamine Oxidase inhibitors. The varying selectivity indices highlight how structural modifications on the tetralone scaffold can modulate isoform specificity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Dual-Luciferase® Reporter Assay for Selectivity Screening

This assay is used to determine the inhibitory activity of compounds on Firefly luciferase and a control reporter, Renilla luciferase, to assess selectivity.

Materials:

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • Purified Firefly and Renilla luciferase enzymes

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.8, with MgCl2, ATP, and DTT)

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare Luciferase Assay Reagent II (LAR II) for Firefly luciferase and Stop & Glo® Reagent for Renilla luciferase according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Firefly Luciferase Inhibition Assay: a. In a 96-well plate, add a solution of purified Firefly luciferase to each well. b. Add the test compound dilutions to the respective wells. c. Incubate the plate at room temperature for a specified period (e.g., 15 minutes). d. Initiate the reaction by injecting LAR II into each well. e. Immediately measure the luminescence using a luminometer.

  • Renilla Luciferase Inhibition Assay: a. Following the Firefly luciferase reading, inject the Stop & Glo® Reagent into each well. This reagent quenches the Firefly luciferase signal and initiates the Renilla luciferase reaction. b. Immediately measure the luminescence again.

  • Data Analysis: Calculate the percent inhibition for each compound concentration against both enzymes. Determine the IC50 values by fitting the data to a dose-response curve. The selectivity is calculated as the ratio of the IC50 for Renilla luciferase to the IC50 for Firefly luciferase.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of compounds against the two isoforms of MAO, MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine (B1673886) or a fluorogenic substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar H2O2 detection reagent)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black opaque microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Reaction: a. In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to the wells. b. Add the test compound dilutions or reference inhibitors to the respective wells. c. Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Reaction Initiation and Detection: a. Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in the assay buffer. b. Initiate the reaction by adding the reaction mixture to all wells. c. Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex® Red) at multiple time points or as an endpoint reading.

  • Data Analysis: Calculate the percent inhibition for each compound concentration against both MAO isoforms. Determine the IC50 values by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.

Visualizations

The following diagrams illustrate the experimental workflows for assessing cross-reactivity.

Experimental_Workflow_Luciferase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Plate Setup (Enzyme + Compound) Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Preparation (Firefly & Renilla) Enzyme_Prep->Plate_Setup Reagent_Prep Assay Reagent Preparation Firefly_Reading Add Firefly Substrate & Read Luminescence Reagent_Prep->Firefly_Reading Renilla_Reading Add Renilla Substrate (Quench & Read) Reagent_Prep->Renilla_Reading Incubation Incubation Plate_Setup->Incubation Incubation->Firefly_Reading Firefly_Reading->Renilla_Reading Data_Processing Calculate % Inhibition Renilla_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination Selectivity_Calc Calculate Selectivity IC50_Determination->Selectivity_Calc Experimental_Workflow_MAO_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound & Reference Dilution Plate_Setup Plate Setup (Enzyme + Compound) Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Preparation (MAO-A & MAO-B) Enzyme_Prep->Plate_Setup Substrate_Mix_Prep Substrate Mix Preparation Reaction_Start Add Substrate Mix Substrate_Mix_Prep->Reaction_Start Pre_Incubation Pre-incubation Plate_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Fluorescence_Read Read Fluorescence Incubation->Fluorescence_Read Data_Processing Calculate % Inhibition Fluorescence_Read->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination Selectivity_Calc Calculate Selectivity Index IC50_Determination->Selectivity_Calc

A Comparative Guide to 7-Fluoro-2-tetralone and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the diverse array of fluorinated building blocks, 7-Fluoro-2-tetralone presents a versatile scaffold for the synthesis of novel therapeutics. This guide provides an objective comparison of this compound with other relevant fluorinated building blocks, supported by experimental data, to inform rational drug design and development.

Data Presentation: Comparative Analysis of Fluorinated Building Blocks

The following tables summarize key quantitative data for this compound and a selection of other commonly employed fluorinated building blocks. It is important to note that this data has been compiled from various sources, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: Physicochemical Properties of Selected Fluorinated Building Blocks

Building BlockMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)LogP (Predicted)
This compound 164.18[][2][3]265.5 ± 40.0[3]N/A1.9
7-Fluoro-1-tetralone164.18[4]146 (at 25 Torr)[5]62-68[4]2.1
5-Fluoro-1-indanone150.15[6]113 (closed cup flash point)64-661.7
4-(Trifluoromethyl)acetophenone188.15205-20743-462.6

Table 2: Performance in a Representative Cross-Coupling Reaction (Suzuki-Miyaura)

Fluorinated Building Block (Aryl Halide)Coupling PartnerCatalyst SystemSolventYield (%)
4-Bromo-fluorobenzenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O~95
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Toluene~98
4-Iodo-2,3,5,6-tetrafluoro-N-tert-butylanilineArylboronic acidPd(OAc)₂ / PPh₃ / Na₂CO₃Dioxane/H₂O60-80[7]

Table 3: Biological Activity of Derivatives

This table showcases the inhibitory activity of derivatives of tetralones and other fluorinated scaffolds against relevant biological targets, demonstrating their potential in drug discovery.

Derivative ClassTargetKey Compound ExampleIC₅₀ / Activity
Tetralone Derivativesp38α MAPK4-(2-(4-fluorophenyl)thiophen-3-yl)pyridineKᵢ = 0.6 µM (for active p38α)[8]
Tetralone DerivativesMacrophage Migration Inhibitory Factor (MIF)(E)-2-(4-chlorobenzylidene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-oneIC₅₀ = 2.5 µM (tautomerase activity)[9]
Thiazoline-Tetralin DerivativesA549 (human lung carcinoma) cell lineN'-(3-cyclohexyl-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide50.78% DNA synthesis inhibition at 48.6 µM[10]
Trifluoromethyl-containing DrugsVariousCelecoxib (COX-2 inhibitor)Clinically effective anti-inflammatory

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and extension of research findings. Below are representative protocols for the synthesis of a this compound derivative and a common in vitro assay.

Synthesis of 6,7-Dimethoxy-2-tetralone (A representative tetralone synthesis)

This protocol describes a common method for the synthesis of a tetralone scaffold, which can be adapted for fluorinated analogues.[11]

Materials:

Procedure:

  • Dissolve 6,7-dimethoxytetrahydronaphthalene (4g, 20.8 mmol) in acetonitrile (520 ml).

  • Add potassium permanganate (20.7 g, 131 mmol) portionwise over 15 minutes while stirring vigorously at room temperature.

  • Continue stirring for 24 hours.

  • Filter the reaction mixture and wash the residue with chloroform.

  • To the combined filtrate, add hydrazine hydrochloride, dilute with water, and extract with chloroform.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6,7-dimethoxy-2-tetralone.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound, a critical parameter in drug development.[12][13][14][15][16]

Materials:

  • Test compound (e.g., a this compound derivative)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Mandatory Visualization

Signaling Pathway: Inhibition of p38 MAPK by a Tetralone Derivative

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is a target for various anti-inflammatory drugs.[17][18][19][20][21] Tetralone derivatives have been investigated as inhibitors of this pathway.[8][22]

p38_pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38_mapk p38 MAPK mapkk->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MK2) p38_mapk->downstream_kinases activates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors activates inflammatory_response Inflammatory Response downstream_kinases->inflammatory_response transcription_factors->inflammatory_response tetralone_inhibitor Tetralone Derivative tetralone_inhibitor->p38_mapk inhibits

Caption: p38 MAPK signaling pathway and the inhibitory action of a tetralone derivative.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a fundamental reaction in medicinal chemistry for the synthesis of biaryl compounds, a common motif in drug molecules.[23][24][25][26]

suzuki_workflow start Start reagents Combine Aryl Halide (e.g., Bromo-7-fluoro-2-tetralone), Arylboronic Acid, Base start->reagents degas Degas Solvent (e.g., Dioxane/H₂O) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst reaction Heat and Stir (e.g., 90°C, 12h) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Impact of Fluorination on Drug Properties

The introduction of fluorine can have a multifaceted impact on the properties of a drug candidate. This diagram illustrates the logical relationships between fluorination and key drug development parameters.

fluorination_impact fluorination Fluorination electron_withdrawal Increased Electron-Withdrawing Effect fluorination->electron_withdrawal lipophilicity Altered Lipophilicity (LogP) fluorination->lipophilicity metabolic_stability Blocked Metabolic Hotspots fluorination->metabolic_stability pka Modulated pKa electron_withdrawal->pka binding_affinity Enhanced Binding Affinity electron_withdrawal->binding_affinity bioavailability Improved Bioavailability lipophilicity->bioavailability adme Favorable ADME Properties metabolic_stability->adme pka->bioavailability drug_candidate Improved Drug Candidate Profile binding_affinity->drug_candidate bioavailability->drug_candidate adme->drug_candidate

Caption: The influence of fluorination on key properties of a drug candidate.

References

Efficacy Showdown: Fluoro-Tetralone Derivatives in Neuroprotection and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of therapeutic agents synthesized from or inspired by the 7-Fluoro-2-tetralone scaffold reveals a versatile platform for drug development, yielding potent monoamine oxidase inhibitors for neurodegenerative diseases, multi-target agents for Alzheimer's disease, and foundational intermediates for chemotherapy. This guide delves into the efficacy of these distinct compound classes, supported by experimental data, to inform researchers and drug development professionals.

This publication presents a comparative guide to the efficacy of different classes of drugs synthesized from or structurally related to this compound. While specific drugs directly synthesized from this compound are not prominently documented in publicly available research, the broader family of fluoro-tetralone and tetralone derivatives has given rise to several promising therapeutic candidates. This guide will focus on three key areas where these scaffolds have shown significant activity: monoamine oxidase (MAO) inhibition for neurodegenerative disorders, multi-target inhibition for Alzheimer's disease, and as intermediates for anticancer agents.

C7-Substituted α-Tetralone Derivatives as Monoamine Oxidase Inhibitors

A series of C7-substituted α-tetralone derivatives have been identified as highly potent inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters.[1] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease. The substitution at the C7 position of the α-tetralone core has been shown to yield compounds with high potency for both MAO-A and MAO-B, often with selectivity for the MAO-B isoform.[1]

Efficacy Data

The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a selection of C7-substituted α-tetralone derivatives against human MAO-A and MAO-B.

CompoundSubstitution at C7MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
Derivative 1 Arylalkyloxy0.010 - 0.7410.00089 - 0.047MAO-B selective
Derivative 2 BenzyloxyFavorable for MAO-APotent InhibitionVaries
Derivative 3 PhenylethoxyLess FavorablePotent InhibitionMAO-B selective
Derivative 4 PhenylpropoxyLess FavorablePotent InhibitionMAO-B selective

Note: The data represents a range of values observed in a study of fifteen C7-substituted α-tetralone derivatives.[1]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay:

The inhibitory activity of the tetralone derivatives on MAO-A and MAO-B is determined using a fluorometric or chromatographic assay. A common method involves the use of recombinant human MAO-A and MAO-B enzymes.[2][3] The assay measures the enzymatic conversion of a substrate, such as kynuramine, to its fluorescent product, 4-hydroxyquinoline.[4][5]

  • Reagent Preparation: Stock solutions of the test compounds and control inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) are prepared in a suitable solvent like DMSO. Recombinant human MAO-A and MAO-B enzymes are diluted in an appropriate assay buffer. The substrate solution is also prepared in the assay buffer.

  • Assay Procedure: The test compounds at various concentrations are pre-incubated with the MAO enzymes in a microplate. The enzymatic reaction is initiated by adding the substrate.

  • Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader at specific excitation and emission wavelengths.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to a no-inhibitor control. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Signaling Pathway and Experimental Workflow

MAO_Inhibition_Pathway MAO Inhibition Signaling Pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO-A/B) Monoamine_Neurotransmitter->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Tetralone_Derivative C7-Substituted α-Tetralone Derivative Tetralone_Derivative->MAO Inhibition

Caption: C7-substituted α-tetralone derivatives inhibit MAO, preventing neurotransmitter breakdown.

MAO_Assay_Workflow MAO Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compounds - MAO Enzymes - Substrate Start->Prepare_Reagents Incubate Pre-incubate Test Compounds with MAO Enzymes Prepare_Reagents->Incubate Add_Substrate Initiate Reaction: Add Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the MAO inhibitory activity of test compounds.

Multi-Target Tetralone Derivatives for Alzheimer's Disease

Another promising application of tetralone derivatives is in the development of multi-target agents for Alzheimer's disease. Certain α,β-unsaturated carbonyl-based tetralone derivatives have demonstrated the ability to inhibit not only MAO-B but also acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides, all of which are key pathological features of Alzheimer's.

Efficacy Data

The multi-target efficacy of these compounds is demonstrated by their IC50 values for AChE inhibition and their ability to inhibit or disaggregate Aβ fibrils.

CompoundAChE IC50 (µM)Aβ (1-42) Aggregation Inhibition (%)MAO-B IC50 (µM)
Compound 3f 0.04578.2 (disassembly)0.88
Donepezil (Control) ~0.02N/AN/A
Rivastigmine (Control) ~0.5N/AN/A

Note: Data for compound 3f is from a study on α,β-unsaturated carbonyl-based tetralone derivatives.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay:

The AChE inhibitory activity is commonly determined using Ellman's method, a colorimetric assay.[6]

  • Reagent Preparation: Solutions of the test compounds, AChE enzyme, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.

  • Assay Procedure: The test compounds are incubated with the AChE enzyme. The reaction is started by the addition of ATCI and DTNB.

  • Data Acquisition: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated. IC50 values are then derived from the dose-response curves.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay:

The ability of compounds to inhibit Aβ aggregation is often assessed using a Thioflavin T (ThT) fluorescence assay.[7][8]

  • Reagent Preparation: Synthetic Aβ peptides (e.g., Aβ1-42) are prepared in a monomeric state. Test compounds are dissolved in a suitable solvent. Thioflavin T solution is prepared in buffer.

  • Assay Procedure: The Aβ peptides are incubated with the test compounds at physiological temperature to induce aggregation.

  • Data Acquisition: At various time points, aliquots are taken, and ThT is added. The fluorescence of ThT, which increases upon binding to amyloid fibrils, is measured using a fluorometer.

  • Data Analysis: The fluorescence intensity is plotted against time to monitor the kinetics of aggregation. The percentage of inhibition is calculated by comparing the fluorescence of samples with test compounds to a control without inhibitors.

Signaling Pathway and Experimental Workflow

Alzheimers_Pathway Multi-Target Action in Alzheimer's Disease Tetralone_Derivative Multi-Target Tetralone Derivative AChE Acetylcholinesterase (AChE) Tetralone_Derivative->AChE Inhibition Abeta_Monomers Aβ Monomers Tetralone_Derivative->Abeta_Monomers Inhibition of Aggregation MAO_B MAO-B Tetralone_Derivative->MAO_B Inhibition Acetylcholine Acetylcholine (Neurotransmitter) AChE->Acetylcholine Degrades Abeta_Aggregates Aβ Aggregates (Plaques) Abeta_Monomers->Abeta_Aggregates Aggregation

Caption: Multi-target tetralone derivatives combat Alzheimer's pathology on multiple fronts.

Multi_Target_Assay_Workflow Multi-Target Assay Workflow for Alzheimer's cluster_AChE AChE Inhibition Assay cluster_Abeta Aβ Aggregation Assay AChE_Start Start AChE_Prepare Prepare Reagents AChE_Start->AChE_Prepare AChE_Incubate Incubate Compound with AChE AChE_Prepare->AChE_Incubate AChE_React Add Substrate & DTNB AChE_Incubate->AChE_React AChE_Measure Measure Absorbance AChE_React->AChE_Measure AChE_Analyze Calculate IC50 AChE_Measure->AChE_Analyze Abeta_Start Start Abeta_Prepare Prepare Aβ Monomers Abeta_Start->Abeta_Prepare Abeta_Incubate Incubate Aβ with Compound Abeta_Prepare->Abeta_Incubate Abeta_Measure Measure ThT Fluorescence Abeta_Incubate->Abeta_Measure Abeta_Analyze Calculate % Inhibition Abeta_Measure->Abeta_Analyze

Caption: Parallel workflows for assessing multi-target efficacy in Alzheimer's disease models.

5-Acetylamino-7-fluoro-1-tetralone as an Intermediate for Anticancer Agents

The fluoro-tetralone scaffold also serves as a crucial building block in the synthesis of complex anticancer molecules. Specifically, 5-Acetylamino-7-fluoro-1-tetralone is a key intermediate in the production of camptothecin (B557342) derivatives.[9] Camptothecins are potent topoisomerase I inhibitors used in chemotherapy. The fluorine substitution can be advantageous in the synthesis, potentially reducing side reactions.[9]

Efficacy Data

While 5-Acetylamino-7-fluoro-1-tetralone itself is not the final active drug, the camptothecin derivatives synthesized from it exhibit significant cytotoxic activity against various cancer cell lines.

Camptothecin DerivativeCell LineIC50 (µM)
Derivative 9d A-549 (Lung)0.0023 - 1.11
Derivative 9e MDA-MB-231 (Breast)0.0023 - 1.11
Derivative 9r KB (Oral)0.0023 - 1.11
Topotecan (Control) VariousPotent
Irinotecan (Control) VariousPotent

Note: The IC50 values represent a range for a series of novel 7-(N-substituted-methyl)-camptothecin derivatives.[10]

Experimental Protocols

Cytotoxicity Assay (e.g., SRB or MTT Assay):

The anticancer efficacy of the final camptothecin derivatives is evaluated by their cytotoxicity against cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay, which stains total cellular protein, or the MTT assay, which measures mitochondrial activity.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell survival is calculated relative to untreated control cells. IC50 values are then determined.

Synthesis and Action Workflow

Anticancer_Workflow From Intermediate to Anticancer Action Intermediate 5-Acetylamino-7-fluoro-1-tetralone Synthesis Multi-step Chemical Synthesis Intermediate->Synthesis Final_Compound Camptothecin Derivative Synthesis->Final_Compound Topo_I Topoisomerase I Final_Compound->Topo_I Inhibition DNA_Damage DNA Damage Topo_I->DNA_Damage Leads to Apoptosis Cancer Cell Apoptosis DNA_Damage->Apoptosis

Caption: The synthetic pathway from a fluoro-tetralone intermediate to a cytotoxic camptothecin derivative.

Conclusion

The this compound scaffold and its relatives represent a highly valuable starting point for the development of a diverse range of therapeutic agents. The derivatives have demonstrated significant potential in treating complex diseases such as neurodegenerative disorders and cancer. The C7-substituted α-tetralones are potent and selective MAO inhibitors, while multi-target tetralone derivatives show promise for a multifaceted approach to Alzheimer's disease. Furthermore, the use of fluoro-tetralones as intermediates in the synthesis of established drug classes like camptothecins highlights their importance in medicinal chemistry. The data and experimental frameworks presented in this guide underscore the versatility and therapeutic potential of this chemical family, encouraging further exploration and development by the scientific community.

References

A Comparative Analysis of Tetralone Derivatives and Fluorinated Fused Pyrimidines in Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, computational docking studies are instrumental in identifying and optimizing lead compounds against various therapeutic targets. This guide provides a comparative overview of two distinct classes of heterocyclic compounds: 7-Fluoro-2-tetralone derivatives, represented here by E-2-arylmethylene-1-tetralones, and fluorinated fused pyrimidines. The former has been investigated for its inhibitory activity against Macrophage Migration Inhibitory Factor (MIF), a key player in inflammatory diseases, while the latter demonstrates potent anticancer activity, often associated with the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR).

This comparison is aimed at researchers, scientists, and drug development professionals, offering insights into the computational and experimental evaluation of these promising scaffolds. We will delve into their quantitative performance, the methodologies employed in their assessment, and the biological pathways they modulate.

Quantitative Performance: A Head-to-Head Comparison

The efficacy of a potential drug candidate is primarily judged by its ability to interact with its target and elicit a biological response. In the context of enzyme inhibitors, this is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the binding energy calculated from molecular docking simulations. The following table summarizes the performance of representative compounds from both classes.

Compound ClassTarget/Cell LineCompoundIC50 (µM)Binding Energy (kcal/mol)
Tetralone Derivatives MIF Tautomerase(E)-2-(4-methylbenzylidene)-3,4-dihydronaphthalen-1(2H)-oneNot explicitly stated, but identified as a potent inhibitor-59.32 (averaged free binding energy)[1]
Other E-2-arylmethylene-1-tetralone derivativesPotent inhibitorsNot explicitly stated[1][2]
Fluorinated Fused Pyrimidines HepG-2 (Liver Cancer)Pyrazolopyrimidine derivative0.039 mM (39 µM)Not explicitly stated[3]
MCF-7 (Breast Cancer)Pyrazolopyrimidine derivative0.126 mM (126 µM)Not explicitly stated[3]
HCT-116 (Colon Cancer)Pyrazolopyrimidine derivative0.053 mM (53 µM)Not explicitly stated[3]
Related Pyrimidine (B1678525) Derivatives Gastric Cancer Cell Line (MGC-803)1,2,3-triazole-pyrimidine derivativesIC50 values reported-3.2 to -10.3[4]

Experimental Protocols: Methodologies for Evaluation

The validation of computational predictions relies on robust experimental data. Below are the detailed protocols for the key experiments cited in the evaluation of these compounds.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of the MIF enzyme.

  • Reagent Preparation :

    • Recombinant human or mouse MIF is purified and prepared at a concentration of approximately 0.72 µg/ml in Phosphate-Buffered Saline (PBS) at pH 7.2.[5]

    • The substrate, L-dopachrome methyl ester, is prepared in situ.[5]

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure :

    • In a 96-well plate, the recombinant MIF solution is incubated with various concentrations of the test compound for a predefined period (e.g., 5-15 minutes) at room temperature.[5][6]

    • The enzymatic reaction is initiated by adding the L-dopachrome methyl ester substrate to the wells.[5]

    • The decrease in absorbance at 475 nm, corresponding to the tautomerization of the substrate, is monitored spectrophotometrically over time.[5][6]

  • Data Analysis :

    • The rate of reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to a control sample containing no inhibitor.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is calculated from the dose-response curve.[5]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]

  • Cell Culture and Treatment :

    • Cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[9][10]

  • MTT Addition and Incubation :

    • After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).[11]

    • The plates are incubated for an additional 1-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.[11]

  • Formazan Solubilization and Absorbance Measurement :

    • The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.[7]

    • The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis :

    • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

    • The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Computational Docking Protocol: An In Silico Approach

Molecular docking simulations predict the binding conformation and affinity of a ligand to its target protein. The following is a general protocol for performing such studies, with specific mention of the Molecular Operating Environment (MOE) software.[13][14]

  • Protein and Ligand Preparation :

    • The 3D structure of the target protein (e.g., MIF or a protein kinase) is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.[15]

    • The 3D structures of the ligands (tetralone derivatives or fluorinated pyrimidines) are built and their energy is minimized.

  • Binding Site Definition :

    • The active site of the enzyme is identified, often based on the location of a co-crystallized ligand or through computational site-finding algorithms.[15]

  • Molecular Docking :

    • The docking process is initiated using software like MOE.

    • The ligand molecules are placed in the defined binding site, and various conformations are sampled.

    • A scoring function is used to estimate the binding affinity for each conformation, typically reported as a score or binding energy in kcal/mol.[14]

  • Analysis of Results :

    • The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

    • The compounds are ranked based on their docking scores, with lower (more negative) scores generally indicating higher predicted binding affinity.

Visualizing the Molecular Landscape

To better understand the biological context and the computational workflow, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein 3D Structure (PDB) PrepProtein Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProtein Ligand Ligand 2D/3D Structure PrepLigand Prepare Ligand (Energy Minimization) Ligand->PrepLigand DefineSite Define Binding Site PrepProtein->DefineSite RunDocking Run Docking Algorithm (e.g., MOE) PrepLigand->RunDocking DefineSite->RunDocking AnalyzePoses Analyze Binding Poses (Interactions) RunDocking->AnalyzePoses Rank Rank by Scoring Function (Binding Energy) AnalyzePoses->Rank Experimental Experimental Validation (e.g., IC50) Rank->Experimental

Caption: Workflow of a typical computational docking study.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Transcription Factors Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis

Caption: Simplified EGFR signaling pathway.

References

Comparative spectroscopic analysis of fluorinated tetralone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Fluorinated Tetralone Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of three fluorinated tetralone isomers: 5-fluoro-2-tetralone, 6-fluoro-2-tetralone, and 7-fluoro-2-tetralone. The strategic placement of a fluorine atom on the aromatic ring of the tetralone scaffold significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical and materials science.

Fluorinated organic molecules are of significant interest in drug discovery. The introduction of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles. Tetralone derivatives themselves are scaffolds for a range of biologically active compounds, exhibiting anticancer and antibacterial properties.

This guide summarizes the key ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for the three isomers, providing detailed experimental protocols for these analytical techniques.

Quantitative Spectroscopic Data

The following tables summarize the available spectroscopic data for the three fluorinated tetralone isomers. Please note that the completeness of the data is dependent on published sources, and some specific values may not be available.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
5-Fluoro-2-tetralone Data not available in a comprehensive format.
6-Fluoro-2-tetralone ~7.10-6.80 (m, 3H, Ar-H), 3.55 (s, 2H, C1-H), 3.05 (t, J = 6.5 Hz, 2H, C4-H), 2.50 (t, J = 6.5 Hz, 2H, C3-H)
This compound Data not available in a comprehensive format.

Note: The ¹H NMR data for 6-fluoro-2-tetralone is an approximation based on typical spectra. Precise chemical shifts and coupling constants can vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
5-Fluoro-2-tetralone Data not available.
6-Fluoro-2-tetralone Data not available in a comprehensive format. Aromatic carbons are expected in the 113-163 ppm range with C-F coupling, the carbonyl carbon around 208 ppm, and aliphatic carbons between 28-45 ppm.
This compound Data not available.

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

CompoundKey Vibrational Frequencies (cm⁻¹)
5-Fluoro-2-tetralone Strong C=O stretch expected around 1710-1730 cm⁻¹. C-F stretch expected in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretches are also expected.
6-Fluoro-2-tetralone Strong C=O stretch expected around 1715 cm⁻¹. C-F stretch in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretches are also characteristic.
This compound Strong C=O stretch expected around 1710-1730 cm⁻¹. C-F stretch expected in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretches are also expected.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
5-Fluoro-2-tetralone 164.06Fragments corresponding to the loss of CO, C₂H₄, and fluorine-containing aromatic species are expected.
6-Fluoro-2-tetralone 164.06Common fragments would likely arise from the loss of CO (m/z 136) and subsequent rearrangements.
This compound 164.06Fragmentation pattern is expected to be similar to other isomers, with characteristic losses of small neutral molecules.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the fluorinated tetralone isomers.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the fluorinated tetralone isomer is dissolved in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.

  • Data Acquisition for ¹H NMR:

    • A standard pulse-acquire sequence is used.

    • The spectral width is set to approximately 12 ppm.

    • A relaxation delay of 1-2 seconds is employed.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width is set to approximately 220 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons.

    • Several hundred to a few thousand scans are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of sample in 0.7 mL CDCl3 with TMS transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (300 or 500 MHz) acquire_H1 Acquire 1H NMR spectrum (16-64 scans) instrument->acquire_H1 acquire_C13 Acquire 13C NMR spectrum (proton decoupled, >500 scans) instrument->acquire_C13 ft Fourier Transform FID phase Phase and Baseline Correction ft->phase reference Reference to TMS (0 ppm) phase->reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind 1-2 mg sample with ~100 mg KBr press Press into a transparent pellet grind->press background Record background spectrum (pure KBr pellet) sample_scan Scan sample pellet (4000-400 cm-1, 16-32 scans) background->sample_scan ratio Ratio sample spectrum against background output Generate final Transmittance/Absorbance spectrum ratio->output cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Prepare dilute solution (~1 mg/mL) in a volatile solvent inject Inject 1 µL into GC separate Separate on capillary column with temperature program inject->separate ionize Electron Ionization (70 eV) analyze Analyze fragments with mass analyzer (m/z 40-500) ionize->analyze detect Detect ions analyze->detect cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc cluster_ms cluster_ms cluster_gc->cluster_ms

Safety Operating Guide

Safe Disposal of 7-Fluoro-2-tetralone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 7-Fluoro-2-tetralone. The following procedures are based on general safety protocols for hazardous chemical waste and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and adherence to all local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a fume hoodTo avoid inhalation of any potential vapors.

In case of exposure, follow these first aid measures immediately:

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a hazardous chemical. It is imperative to manage its disposal through a licensed and approved waste disposal facility.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".

  • Do not mix with other chemical waste unless compatibility has been confirmed. Incompatible materials may include strong oxidizing agents.[1]

Step 2: Collection of Waste

  • Carefully transfer any unused this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper) into the designated hazardous waste container.

  • Avoid generating dust or aerosols during transfer.

  • Ensure the container is kept tightly closed when not in use.

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be cool and dry.

Step 4: Arrange for Professional Disposal

  • Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (if available) or detailed information about the chemical.

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste and local regulations.[1]

Step 5: Documentation

  • Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company.

Logical Workflow for Disposal

DisposalWorkflow A Start: Unused This compound B Wear Appropriate PPE A->B Safety First C Segregate into Labeled Hazardous Waste Container B->C Containment D Store Securely in Designated Area C->D Safe Storage E Contact Certified Waste Disposal Company D->E Professional Removal F Complete Disposal Documentation E->F Record Keeping G End: Proper Disposal F->G Completion

Caption: Workflow for the proper disposal of this compound.

Key Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not publicly available, the general procedures are derived from safety data sheets for analogous compounds. The fundamental principle is that this chemical should not be released into the environment and must be handled by professionals. Discharge into the environment must be avoided.[2][3][4][5]

Accidental Release Measures:

In the event of a spill:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.

  • Ensure Ventilation: Work in a well-ventilated area or use a fume hood.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Clean-up: For solid spills, sweep up and shovel into a suitable container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a chemical waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.

Signaling Pathway for Safe Handling and Response

SafetyResponse cluster_handling Safe Handling cluster_exposure Exposure Event cluster_response First Aid Response a Use in Well-Ventilated Area b Wear PPE (Gloves, Goggles, Lab Coat) c Avoid Ingestion and Inhalation d Skin Contact h Wash with Soap and Water d->h e Eye Contact i Rinse with Water for 15 mins e->i f Inhalation j Move to Fresh Air f->j g Ingestion k Rinse Mouth, Do Not Induce Vomiting g->k l Seek Medical Attention h->l i->l j->l k->l

Caption: Decision pathway for safe handling and emergency response.

Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) and local regulations. Always consult the SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-2-tetralone
Reactant of Route 2
Reactant of Route 2
7-Fluoro-2-tetralone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.